Propylhydrazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
propylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021208 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56795-66-5 | |
| Record name | Propylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
propylhydrazine hydrochloride physical and chemical properties
Propylhydrazine hydrochloride is a chemical compound with applications in organic synthesis and chemoproteomic research.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in specific research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound is the hydrochloride salt of propylhydrazine. It is important to distinguish between the different CAS numbers and salt forms associated with this compound.
Table 1: General Physicochemical Properties of n-Propylhydrazine Hydrochloride
| Property | Value | Source |
| IUPAC Name | propylaminoazanium;chloride | [2] |
| Synonyms | 1-Propylhydrazine HCl, N-Propylhydrazine hydrochloride | [1][3] |
| CAS Number | 56795-66-5, 73544-93-1 | [1][3] |
| Molecular Formula | C₃H₁₁ClN₂ | [2][3] |
| Molecular Weight | 110.58 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 130.1°C | [2] |
| Flash Point | 32.2°C | [2] |
| Solubility | Soluble in polar solvents | [2] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data for n-Propylhydrazine Hydrochloride
| Spectrum Type | Peak/Signal | Description | Source |
| Infrared (IR) | ~3213 cm⁻¹ | N-H stretching vibrations | [2] |
| Infrared (IR) | ~1614 cm⁻¹ | NH bending modes | [2] |
| ¹H NMR (DMSO-d₆) | δ 10.59 ppm | Hydrazine NH₂ group proton | [2] |
| ¹H NMR (DMSO-d₆) | δ 9.15 ppm | NH proton | [2] |
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around its hydrazine moiety, which allows it to participate in a variety of chemical transformations.
-
Condensation Reactions : It readily reacts with aldehydes and ketones to form hydrazones.[2][4] These hydrazone derivatives are useful intermediates in the synthesis of other organic molecules, some of which have shown antimicrobial activity.[2]
-
Cyclization Reactions : Under appropriate acidic or basic conditions, it can undergo cyclization to produce pyrazole derivatives.[4]
-
Oxidation Reactions : The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing heterocycles.[4]
In the field of medicinal chemistry, n-propylhydrazine hydrochloride has been identified as a critical zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors, particularly for use in Proteolysis Targeting Chimeras (PROTACs).[2] For example, derivatives have demonstrated potent inhibition of HDAC3.[2]
In chemoproteomics, propylhydrazine has been utilized as a competitor for nucleophilic hydrazine probes in a technique known as "reverse-polarity" activity-based protein profiling ((RP)-ABPP).[1] This method is used for the discovery of protein electrophiles in human cells.[1]
Experimental Protocols
A general method for the synthesis of n-propylhydrazine hydrochloride involves an acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]
Methodology:
-
Reaction Setup : The reaction is conducted in a suitable vessel equipped for cooling and stirring.
-
Cooling : The reaction mixture is maintained at a low temperature, typically between 0–5°C, to control the exothermic nature of the acid-base reaction.[2]
-
Reactant Addition : Hydrazine hydrate is carefully reacted with hydrochloric acid.
-
Crystallization : Following the reaction, the solvent is evaporated under reduced pressure to facilitate the crystallization of the this compound product.[2]
To achieve high purity (>95%), recrystallization is the preferred method.[2]
Methodology:
-
Solvent Selection : A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used as the recrystallization solvent.[2]
-
Dissolution : The crude this compound is dissolved in the minimum amount of the heated solvent mixture.
-
Crystallization : The solution is allowed to cool slowly, promoting the formation of pure crystals.
-
Isolation : The purified crystals are collected by filtration.
-
Drying and Storage : The product is dried and stored in airtight containers with a desiccant to protect it from moisture, as it can be hygroscopic.[2]
Safety and Handling
This compound is classified as a hazardous substance. It is a self-reactive substance (Hazard Class 5.2) and is flammable.[1] When heated to decomposition, it may emit toxic fumes of HCl and NOx.[3] It is also considered a questionable carcinogen.[3]
-
GHS Pictogram : GHS02 (Flammable)[1]
-
Signal Word : Danger[1]
-
Hazard Statements : H242 (Heating may cause a fire)[1]
-
Precautionary Statements : P210 (Keep away from heat), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use appropriate media for extinction), P403 (Store in a well-ventilated place).[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
Propylhydrazine Hydrochloride: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylhydrazine hydrochloride is a versatile chemical intermediate whose utility in organic synthesis is centered around the reactivity of its hydrazine moiety. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, including its role in condensation and cyclization reactions for the formation of heterocyclic systems, its application in the classic Fischer indole synthesis, and its function as a precursor to propyl radicals for carbon-carbon bond formation. Furthermore, this guide explores the contemporary application of hydrazine derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting the potential of propylhydrazine as a component in these advanced therapeutic modalities. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.
Core Mechanisms of Action
This compound's reactivity is primarily dictated by the nucleophilic nature of the terminal nitrogen atom and the propensity of the N-N bond to undergo cleavage under specific conditions. Its hydrochloride salt form ensures stability and enhances its solubility in polar solvents, while the free base can be readily generated in situ for reactions requiring the neutral nucleophile. The principal mechanisms of action can be categorized as follows:
-
Nucleophilic Attack and Condensation: The terminal -NH2 group of propylhydrazine acts as a potent nucleophile, readily attacking carbonyl carbons of aldehydes and ketones to form n-propylhydrazones. This initial condensation is a pivotal step in many synthetic transformations.
-
Cyclization Reactions: Following hydrazone formation, intramolecular reactions can lead to the formation of stable heterocyclic rings. A prominent example is the Knorr pyrazole synthesis, where reaction with a 1,3-dicarbonyl compound yields a substituted pyrazole.
-
Sigmatropic Rearrangement: In the presence of an acid catalyst, n-propylhydrazones derived from appropriate ketones or aldehydes can undergo a[1][1]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.
-
Radical Formation: Through oxidation, propylhydrazine can be converted into a propyl radical. This reactive intermediate can then participate in carbon-carbon bond-forming reactions, offering a pathway for alkylation.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, a common scaffold in pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Mechanism of Action
The reaction of propylhydrazine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), proceeds through a well-established mechanism. The more nucleophilic terminal nitrogen of the propylhydrazine initially attacks one of the carbonyl groups, forming a hemiaminal intermediate which then dehydrates to a hydrazone. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.
References
Propylhydrazine Hydrochloride: A Technical Guide for Researchers
CAS Number: 73544-93-1
Chemical Name: Propylhydrazine hydrochloride
Molecular Formula: C₃H₁₁ClN₂
Molecular Weight: 110.59 g/mol
This technical guide provides an in-depth overview of the structural information, physicochemical properties, synthesis, and biological applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visualization of relevant biological pathways.
Structural and Physicochemical Data
This compound is a hydrazine derivative that serves as a versatile building block in organic and medicinal chemistry. Its structural and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Structural Information
| Parameter | Value | Reference |
| CAS Number | 73544-93-1 | |
| IUPAC Name | 1-propylhydrazine;hydrochloride | |
| Synonyms | 1-Propylhydrazine HCl, N-PROPYLHYDRAZINE HYDROCHLORIDE | |
| Molecular Formula | C₃H₁₁ClN₂ | [1] |
| Molecular Weight | 110.59 g/mol | [1] |
| SMILES String | CCCNN.[H]Cl |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | |
| Boiling Point | 130.1 °C (free base) | [1] |
| Flash Point | 32.2 °C (free base) | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Storage Temperature | 2-8°C |
Table 3: Spectroscopic Data
| Spectroscopy Type | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 10.59 ppm (hydrazine NH₂), δ 9.15 ppm (NH proton) | [1] |
| Infrared (IR) | ~3213 cm⁻¹ (N-H stretch), ~1614 cm⁻¹ (NH bend) | [1] |
Synthesis and Purification
This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a protected hydrazine derivative followed by deprotection.
Experimental Protocol: Synthesis of n-Propylhydrazine Hydrochloride[3]
Materials:
-
BOC-n-propylhydrazine
-
2M Hydrochloric acid in Dichloromethane (DCM)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction flask equipped with a stirrer, add 17.4 g of BOC-n-propylhydrazine.
-
Add 90 mL of a 2M solution of hydrochloric acid in dichloromethane.
-
Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture under reduced pressure to collect the crude product.
-
Wash the crude product with 40 mL of dichloromethane.
-
Dry the resulting white solid under vacuum to yield n-propylhydrazine hydrochloride.
Purification: Recrystallization from an ethanol-water mixture (e.g., 70:30 v/v) is a preferred method for obtaining high-purity this compound (>95%). The purified compound should be stored in an airtight container with a desiccant to prevent degradation from moisture.[1]
Applications in Research and Drug Development
This compound and its derivatives have garnered significant interest in medicinal chemistry, primarily as components of histone deacetylase (HDAC) inhibitors and as probes in chemical biology.
Histone Deacetylase (HDAC) Inhibition
The n-propylhydrazine moiety serves as an effective zinc-binding group in the design of HDAC inhibitors.[1] These inhibitors are crucial tools for studying epigenetic regulation and have therapeutic potential in oncology.[1][2] Derivatives of propylhydrazine have been shown to selectively inhibit class I HDACs (HDAC1, 2, and 3).[3]
Logical Workflow for HDAC Inhibitor Development
Caption: Workflow for the development of propylhydrazine-based HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay[6][7]
This protocol is a general guideline for assessing the inhibitory activity of compounds against class I HDACs.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Ac-RHKK(Acetyl)-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4)
-
Test compounds (propylhydrazine derivatives) dissolved in DMSO
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the recombinant HDAC enzyme (e.g., 3-10 nM final concentration) to each well and incubate for at least 5 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).
-
Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding the trypsin solution.
-
Incubate for an additional 60 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
Propylhydrazine has been utilized as a competitor for hydrazine-based probes in "reverse-polarity" activity-based protein profiling (RP-ABPP). This technique employs nucleophilic probes to target electrophilic sites in proteins, allowing for the study of enzyme function and inhibitor discovery.[4][5]
Signaling Pathway: HDACs in Gene Regulation
HDACs play a critical role in gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes.
Caption: Role of HDACs in gene regulation and the effect of inhibition.
Analytical Methods
The detection and quantification of propylhydrazine and its derivatives in biological and environmental samples can be achieved using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of hydrazine compounds involves derivatization followed by RP-HPLC.[6]
Experimental Protocol: HPLC Analysis of Hydrazine[6]
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and methanol (e.g., 25:75 v/v). The buffer can be prepared by dissolving ammonium dihydrogen phosphate in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 360 nm (after derivatization, e.g., with salicylaldehyde)
-
Injection Volume: Appropriate for the expected concentration range.
Gas Chromatography (GC)
GC can also be employed for the analysis of hydrazines, often coupled with detectors like a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) for enhanced sensitivity and specificity.[7]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Information:
-
GHS Pictogram: GHS02 (Flammable)
-
Signal Word: Danger
-
Hazard Statements: H242 (Heating may cause a fire)
Safe Handling Procedures: [8][9][10][11][12]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid the formation of dust and aerosols.
-
Keep away from sources of ignition.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
This technical guide is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 2. Synthesis of N'-propylhydrazide analogs of hydroxamic inhibitors of histone deacetylases (HDACs) and evaluation of their impact on activities of HDACs and replication of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
propylhydrazine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of propylhydrazine hydrochloride, a chemical compound with applications in organic synthesis and pharmaceutical research. The document outlines its fundamental molecular properties, synthesis protocols, and its role in specific biochemical pathways, offering a comprehensive resource for professionals in the field.
Core Molecular and Physical Properties
This compound is the hydrochloride salt of propylhydrazine. Its key quantitative data are summarized in the table below, providing a clear reference for its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C3H11ClN2 | [1][2][3][4] |
| Molecular Weight | 110.58 g/mol | [1][2][3] |
| CAS Number | 56795-66-5 | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a standard laboratory procedure involving the reaction of propylhydrazine with hydrochloric acid. The following protocol outlines a typical methodology for its preparation.
Objective: To synthesize this compound from propylhydrazine.
Materials:
-
Propylhydrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Reaction Setup: A solution of propylhydrazine in anhydrous diethyl ether is prepared in a glass reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath to maintain a low temperature throughout the reaction.
-
Acidification: While stirring vigorously, a stoichiometric amount of concentrated hydrochloric acid is added dropwise to the cooled propylhydrazine solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Precipitation: Upon the addition of hydrochloric acid, this compound precipitates out of the solution as a white solid.
-
Isolation: The precipitate is collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The final product is then dried under a vacuum to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final product.
This structured guide provides essential information on this compound for researchers and professionals in drug development and chemical synthesis. The clear presentation of its molecular properties and a detailed experimental protocol for its synthesis, along with a logical workflow diagram, offers a practical and comprehensive resource.
References
Propylhydrazine Hydrochloride: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of propylhydrazine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation of this compound.
Core Properties of this compound
This compound is the hydrochloride salt of propylhydrazine. Its chemical structure and basic properties are fundamental to understanding its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₃H₁₀N₂ · HCl | [1] |
| Molecular Weight | 110.587 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development, bioavailability, and routes of administration. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in polar solvents.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. The table below summarizes the available qualitative information. Researchers are strongly encouraged to determine the solubility in their specific solvent systems using the protocols outlined in this guide.
| Solvent | Chemical Class | Quantitative Solubility (g/L at 25°C) | Qualitative Solubility | Source |
| Water | Protic, Polar | Data not available | Soluble | [2] |
| Methanol | Protic, Polar | Data not available | Expected to be soluble | [3] |
| Ethanol | Protic, Polar | Data not available | Expected to be soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Expected to be soluble |
Note: The qualitative solubility of this compound in water and other polar solvents is inferred from information available for analogous compounds like isothis compound.[2][3]
Factors Influencing Solubility
The solubility of this compound, like other ionizable compounds, is significantly influenced by several factors:
-
pH: As a hydrochloride salt of a weak base, the solubility of this compound is pH-dependent. It is expected to be more soluble in acidic to neutral aqueous solutions. In basic solutions, it may convert to the less soluble free base form.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be experimentally determined for specific solvent systems.
-
Co-solvents: The use of co-solvents can significantly alter the solubility of a compound. For instance, mixtures of water and ethanol or propylene glycol are commonly used in pharmaceutical formulations to enhance the solubility of APIs.
Stability Profile
The chemical stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. Hydrazine derivatives can be susceptible to degradation, and the hydrochloride salt form can be hygroscopic.
General Stability and Storage
This compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. Therefore, it should be stored in airtight containers with a desiccant to prevent degradation.[1] It is recommended to store the compound at refrigerated temperatures (2-8°C).
Degradation Pathways
Forced degradation studies are necessary to identify the potential degradation products and pathways for this compound. Based on the chemical nature of hydrazines, the following degradation pathways are plausible:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or residual peroxides in excipients. Oxidation can lead to the formation of various products, including the corresponding diazenes, which may further decompose.[4][5] In some cases, oxidation can lead to the cleavage of the N-N bond.
-
Hydrolysis: While generally stable to hydrolysis, under certain pH and temperature conditions, the hydrazine group could potentially undergo hydrolytic degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability testing is essential to determine the need for light-protective packaging.
The diagram below illustrates a postulated oxidative degradation pathway for propylhydrazine.
Caption: Postulated oxidative degradation pathway for propylhydrazine.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Determination of Thermodynamic (Equilibrium) Solubility: Shake-Flask Method
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[6]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Quantitatively dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for the shake-flask solubility determination method.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] The development of such a method is typically done in conjunction with forced degradation studies as per ICH guidelines.[8]
Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under various stress conditions.
Part A: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by HPLC.
Part B: HPLC Method Development
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase combination is:
-
Mobile Phase A: 0.1% trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Method Optimization: The gradient, flow rate, column temperature, and detection wavelength are optimized to achieve good resolution between the this compound peak and all degradation product peaks. The goal is to demonstrate "peak purity" for the main analyte peak in the stressed samples.
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
References
- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 2. Isothis compound CAS#: 16726-41-3 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
The Potential Biological Activity of n-Propylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Propylhydrazine hydrochloride, a hydrazine derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of n-propylhydrazine hydrochloride and its derivatives, with a focus on its anticancer, enzyme-inhibiting, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.
Introduction
n-Propylhydrazine hydrochloride (C₃H₁₁ClN₂) is a small molecule belonging to the hydrazine class of compounds. Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been explored for a wide range of pharmaceutical applications.[1] The biological activities of these compounds are diverse, ranging from antitumor and antimicrobial to neurotoxic effects.[1] This guide will delve into the specific biological activities associated with n-propylhydrazine and its related structures, providing a technical foundation for further research and development.
Anticancer Activity
The most prominent and well-studied biological activity of n-propylhydrazine derivatives is their potential as anticancer agents. This activity appears to be mediated primarily through the inhibition of histone deacetylases (HDACs) and, more recently, through targeted protein degradation via proteolysis-targeting chimeras (PROTACs).
Histone Deacetylase (HDAC) Inhibition
Certain derivatives of n-propylhydrazine have been identified as potent inhibitors of HDACs, particularly HDAC3. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.
One notable derivative, N'-propyl-4-phenylbenzohydrazide, has demonstrated potent inhibition of HDAC3.[3] Furthermore, PROTACs that incorporate the n-propylhydrazine moiety have been shown to effectively induce the degradation of HDAC3 in cancer cell lines.[3]
Quantitative Data on HDAC Inhibition and Degradation
| Compound/Derivative | Target | Activity | Cell Line | Concentration | Result | Reference |
| N'-propyl-4-phenylbenzohydrazide | HDAC3 | Inhibition | - | - | IC₅₀ = 12 nM | [3] |
| n-Propylhydrazine-based PROTAC | HDAC3 | Degradation | HeLa | 100 nM | >80% degradation | [3] |
| HD-TAC7 (PROTAC) | HDAC3 | Degradation | RAW 264.7 | - | DC₅₀ = 0.32 µM | [4] |
Tumorigenesis
In contrast to its anticancer potential, a related compound, N-n-propyl-N-formylhydrazine (PFH), has been shown to induce tumors in mice when administered in drinking water over a lifetime. This highlights the complex toxicological profile of hydrazine derivatives and the importance of structure-activity relationship studies.
Quantitative Data on Tumorigenesis of N-n-propyl-N-formylhydrazine in Swiss Mice
| Treatment Group | Tissue | Tumor Incidence (%) |
| 0.04% PFH in drinking water | Lungs | 91 |
| Preputial glands | 22 | |
| Liver | 8 | |
| Gallbladder | 6 | |
| Untreated Controls | Lungs | 25 |
| Preputial glands | 0 | |
| Liver | 0.5 | |
| Gallbladder | 0.5 |
Data from Toth B, Nagel D, Patil K. (1980). Tumorigenesis by N-n-propyl-N-formylhydrazine in mice. British Journal of Cancer, 42(6), 922–928.[5]
Antimicrobial and Anti-inflammatory Activity
Hydrazine derivatives, as a class, have been investigated for their potential antimicrobial and anti-inflammatory effects. While specific data for n-propylhydrazine hydrochloride is limited, the broader class of hydrazide-hydrazones has shown promising activity.
Quantitative Data on Antimicrobial and Anti-inflammatory Activity of Hydrazine Derivatives
| Compound Class | Activity | Organism/Model | Measurement | Result | Reference |
| Hydrazide-hydrazones | Antibacterial | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC (µg/mL) | 1.95 - 125 | [6] |
| 2-Propylquinoline-4-carbohydrazide hydrazones | Antibacterial | Various | MIC (µg/mL) | 0.39 - 1.56 | [7] |
| N,N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride | Anti-inflammatory | Carrageenan-induced paw edema in rats | % Inhibition | 10 - 40% (at 50-200 mg/kg) | [8] |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Anti-inflammatory | Carrageenan-induced peritonitis in mice | % Reduction in leukocyte migration | 52 - 59% (at 10-20 mg/kg) | [9] |
Experimental Protocols
Fluorogenic HDAC Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC enzyme.
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)
-
Test compound (n-propylhydrazine derivative)
-
Positive control (e.g., Trichostatin A)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound dilution (or controls)
-
Diluted recombinant HDAC enzyme
-
-
Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Mix and incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[2]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1][10]
Materials:
-
Human cancer cell line expressing the target protein (e.g., HeLa)
-
PROTAC compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-HDAC3)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound (and vehicle control) for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ value.
In Vivo Tumorigenesis Study
This protocol is based on the study of N-n-propyl-N-formylhydrazine in mice.[5]
Materials:
-
Test animals (e.g., randomly bred Swiss mice, 6 weeks old)
-
Test compound (N-n-propyl-N-formylhydrazine)
-
Drinking water
-
Standard laboratory animal diet
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for a week prior to the start of the study.
-
Treatment Groups: Divide the animals into treatment and control groups.
-
Compound Administration: Prepare a solution of the test compound in drinking water at the desired concentration (e.g., 0.04%). Provide this solution to the treatment group as their sole source of drinking water for the duration of their lives. The control group receives untreated drinking water.
-
Observation: Monitor the animals daily for clinical signs of toxicity and tumor development. Record body weights weekly.
-
Necropsy and Histopathology: At the end of the study (or when animals become moribund), perform a complete necropsy on all animals. Collect all major organs and any visible lesions.
-
Tissue Processing: Fix the collected tissues in 10% formalin, process them through standard histological techniques, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Pathological Examination: A qualified pathologist should examine all tissue sections microscopically to identify and classify tumors.
-
Data Analysis: Calculate the tumor incidence in each treatment and control group for each tissue type.
Signaling Pathways and Experimental Workflows
HDAC3-Mediated Gene Silencing Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 4. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Propylhydrazine Hydrochloride as a Zinc-Binding Group in HDAC Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. A key pharmacophoric element of these inhibitors is the zinc-binding group (ZBG), which chelates the catalytic zinc ion in the active site of HDAC enzymes. While hydroxamic acids have traditionally dominated this role, their limitations, including metabolic instability and potential off-target effects, have spurred the exploration of alternative ZBGs. This technical guide focuses on propylhydrazine hydrochloride, a novel ZBG that has demonstrated significant potential in the development of potent and selective HDAC inhibitors. We will delve into its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its synthesis and evaluation.
Introduction: The Role of Zinc-Binding Groups in HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]
The general structure of an HDAC inhibitor consists of three key components: a cap group that interacts with the rim of the active site, a linker region that spans the catalytic tunnel, and a zinc-binding group (ZBG) that coordinates with the essential zinc ion at the base of the active site.[4] This interaction with the zinc ion is critical for inhibiting the deacetylase activity of the enzyme.[1]
For years, hydroxamic acid was the most prevalent ZBG due to its strong zinc-chelating ability.[4] However, concerns regarding its poor pharmacokinetic properties and potential for off-target metalloenzyme inhibition have driven the search for alternatives.[4] Among the emerging ZBGs, alkylhydrazides, and specifically those with an n-propyl side chain, have shown considerable promise, offering improved potency, selectivity, and metabolic stability.[5][6]
This compound: A Novel Zinc-Binding Group
This compound has emerged as a viable alternative to traditional ZBGs. The hydrazide moiety can act as an effective chelator of the zinc ion within the HDAC active site.[7] The addition of the propyl group can influence the inhibitor's potency and selectivity towards specific HDAC isoforms.[6]
Mechanism of Action
The primary mechanism of action for HDAC inhibitors bearing a propylhydrazine group is the chelation of the Zn2+ ion in the catalytic domain of the enzyme.[8] This coordination obstructs the binding of the natural acetylated lysine substrate, thereby inhibiting the deacetylation reaction.[7] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[2] Furthermore, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]
The interaction of the propylhydrazine group with the zinc ion can be influenced by the surrounding amino acid residues in the active site, contributing to the inhibitor's isoform selectivity.[6]
Quantitative Data: Inhibitory Activity of Propylhydrazine-Based HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various HDAC inhibitors containing a propylhydrazine or related alkylhydrazide zinc-binding group against different HDAC isoforms.
| Compound ID | Cap Group | Linker | Zinc-Binding Group | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| 7a | Phenyl | Amide | n-Propylhydrazide | 1.6 | 0.091 | 0.7 | [6] |
| 28a | N-benzyl | Aminopyrimidine | N-propylhydrazide | - | nanomolar range | - | [6] |
| 40a | N-methylindole | Piperazinyl-pyrimidine | N-propylhydrazide | - | - | nanomolar range | [6] |
| 13 | 4-phenylbenzoyl | - | N'-propyl-4-phenylbenzohydrazide | - | 0.012 | - | [8] |
Experimental Protocols
Synthesis of n-Propylhydrazine Hydrochloride
This protocol describes a general method for the synthesis of n-propylhydrazine hydrochloride.
Materials:
-
Hydrazine hydrate
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Cool a solution of hydrazine hydrate in a suitable solvent to 0-5°C.[8]
-
Slowly add hydrochloric acid to the cooled solution while maintaining the temperature.[8]
-
After the addition is complete, evaporate the solvent under reduced pressure.[8]
-
The resulting crystalline product is n-propylhydrazine hydrochloride.[8]
-
Recrystallize the product from an ethanol-water mixture (e.g., 70:30 v/v) to achieve higher purity.[8]
-
Store the purified compound in an airtight container with a desiccant.[8]
Synthesis of a Propylhydrazine-Containing HDAC Inhibitor
This protocol provides a general scheme for incorporating the propylhydrazine moiety into a potential HDAC inhibitor. This example is based on the synthesis of N'-propylhydrazide analogs of known HDAC inhibitors.[10]
Step 1: Amide Coupling
-
React the desired carboxylic acid "cap" group with a suitable linker containing an amine group in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction and purify the resulting amide intermediate by column chromatography.
Step 2: Hydrazinolysis
-
Treat the ester intermediate from the previous step with an excess of hydrazine hydrate in a solvent such as ethanol.
-
Reflux the reaction mixture and monitor for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrazide intermediate.
Step 3: Reductive Amination
-
Dissolve the hydrazide intermediate in a suitable solvent like methanol.
-
Add propionaldehyde and a catalytic amount of an acid (e.g., acetic acid).
-
Stir the reaction at room temperature to form the hydrazone intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Continue stirring until the reaction is complete.
-
Quench the reaction, work up, and purify the final propylhydrazine-containing HDAC inhibitor by preparative HPLC.
In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of propylhydrazine-based HDAC inhibitors using a commercially available fluorometric assay kit.
Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds (propylhydrazine-based inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by HDAC inhibition and a typical experimental workflow for evaluating propylhydrazine-based HDAC inhibitors.
Caption: Mechanism of action of propylhydrazine-based HDAC inhibitors.
Caption: Experimental workflow for the evaluation of HDAC inhibitors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel HDAC inhibitors. The data presented herein demonstrates the potential of this ZBG to yield potent and selective inhibitors. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate their own propylhydrazine-based compounds.
Future research in this area should focus on expanding the structure-activity relationship (SAR) to further optimize potency and isoform selectivity. Investigating the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The exploration of propylhydrazine-based inhibitors for non-oncological indications, such as neurodegenerative and inflammatory diseases, also warrants further investigation. The continued development of novel ZBGs like propylhydrazine is essential for advancing the field of HDAC inhibitor drug discovery.
References
- 1. Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational Exploration of Zinc Binding Groups for HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 9. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 10. Synthesis of N'-propylhydrazide analogs of hydroxamic inhibitors of histone deacetylases (HDACs) and evaluation of their impact on activities of HDACs and replication of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile and Safety Data for Propylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological data for propylhydrazine hydrochloride and related hydrazine derivatives. Due to a lack of specific studies on this compound, data from structurally similar compounds are included to provide a comprehensive overview. All data should be interpreted with caution and in the context of the specific compound being referenced.
Executive Summary
This compound is a hydrazine derivative with potential applications in chemical synthesis. Like other hydrazines, it is expected to exhibit significant toxicity. This guide summarizes the available toxicological data, including acute toxicity, genotoxicity, and carcinogenicity, primarily from related hydrazine compounds. It also details the mechanism of hydrazine-induced neurotoxicity involving the depletion of pyridoxine (Vitamin B6) and subsequent reduction in GABA synthesis. This document is intended to inform researchers and drug development professionals of the potential hazards associated with this compound and to provide a basis for safe handling and further investigation.
Quantitative Toxicological Data
Due to the limited availability of specific quantitative toxicological data for this compound, the following tables summarize data for structurally related hydrazine compounds to provide an estimate of its potential toxicity.
Table 1: Acute Toxicity Data for Hydrazine Derivatives
| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference(s) |
| Hydrazine Dihydrochloride | Rat | Oral | 129 mg/kg | |
| Hydralazine Hydrochloride | Mouse | Oral | 188 mg/kg | [1] |
| Hydralazine Hydrochloride | Rat | Oral | 280 mg/kg | [1] |
| p-Tolylhydrazine Hydrochloride | Rat | Oral | 262 mg/kg | [2] |
| Phenylhydrazine Hydrochloride | Rat | Oral | 403.08 mg/kg (Acute toxicity estimate) | |
| Hydrazine Monohydrate | Rat | Inhalation (4 h) | 0.76 mg/L | |
| Monomethylhydrazine | Rat | Inhalation (1 h) | 244 ppm | [3] |
| Monomethylhydrazine | Mouse | Inhalation (1 h) | 122 ppm | [3] |
| Monomethylhydrazine | Squirrel Monkey | Inhalation (1 h) | 82 ppm | [3] |
| Hydrazine | Rat | Inhalation (4 h) | 570 ppm | [4] |
Genotoxicity and Carcinogenicity
Hydrazine and its derivatives are widely recognized for their genotoxic and carcinogenic properties.
Table 2: Summary of Genotoxicity and Carcinogenicity Findings for Hydrazine Derivatives
| Compound/Class | Assay Type | System | Finding | Reference(s) |
| Hydrazine Derivatives | Ames Test | Salmonella typhimurium | Several derivatives are positive, often without metabolic activation. | [5][6] |
| Hydrazine Sulphate | In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive | [6] |
| Hydrazine | Carcinogenicity Bioassay | Mice (Oral) | Induced mammary and lung tumors. | [7] |
| Hydrazine | Carcinogenicity Bioassay | Rats (Oral, Inhalation) | Induced lung, liver, and nasal tumors. | [7] |
| Hydrazine Monohydrate | Carcinogenicity Bioassay | Rats and Mice (Drinking Water) | Increased incidence of hepatocellular adenomas and carcinomas. | [8] |
| Hydrazobenzene | Carcinogenicity Bioassay | Fischer 344 Rats and B6C3F1 Mice (Feed) | Carcinogenic in both sexes of rats and in female mice, causing various tumors including hepatocellular carcinomas. | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols for key toxicological assays based on standard guidelines and studies on related compounds.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[10][11]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[11]
-
Procedure: The test substance, bacterial culture, and S-9 mix (if required) are combined in soft agar and poured onto minimal glucose agar plates.[10]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[10]
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.
Methodology:
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[12] A vehicle control and a positive control are also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[12][13]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination.[12]
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the vehicle control indicates a genotoxic effect.[12]
Chronic Toxicity and Carcinogenicity Bioassay
These long-term studies assess the potential of a substance to cause cancer and other chronic health effects.
Methodology:
-
Animal Model: Rodents, such as Fischer 344 rats and B6C3F1 mice, are commonly used.[8][9]
-
Administration: The test substance is administered daily for a significant portion of the animals' lifespan (e.g., 2 years) in the diet or drinking water.[8]
-
Dose Selection: At least two dose levels and a concurrent control group are used.[9]
-
Observations: Animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for neoplastic and non-neoplastic lesions.
-
Evaluation: The incidence of tumors in the dosed groups is compared to the control group to determine the carcinogenic potential of the substance.[8]
Mechanism of Toxicity: Hydrazine-Induced Neurotoxicity
A key mechanism of hydrazine toxicity is its effect on the central nervous system, which is primarily due to the disruption of gamma-aminobutyric acid (GABA) metabolism.[14]
Hydrazines can induce a functional deficiency of pyridoxine (Vitamin B6).[14] Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a crucial cofactor for two key enzymes in GABA metabolism: glutamic acid decarboxylase (GAD) and GABA transaminase (GABA-T).[15][16]
-
Inhibition of GABA Synthesis: GAD is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[16] By depleting PLP, hydrazines reduce the activity of GAD, leading to decreased GABA levels.[14]
-
Inhibition of GABA Degradation: Hydrazine has also been shown to directly inhibit GABA-T, the enzyme that breaks down GABA.[17][18]
The net effect is a disruption of the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which can lead to CNS hyperexcitability and seizures.[14]
Conclusion
This compound is expected to be a toxic compound with potential genotoxic and carcinogenic properties, consistent with other hydrazine derivatives. The primary mechanism of neurotoxicity is through the disruption of GABA metabolism via pyridoxine depletion. Due to the lack of specific toxicological data for this compound, it is imperative that this compound is handled with extreme caution. Further research is warranted to fully characterize its toxicological profile. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when working with this and other hydrazine compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of the activity of 16 hydrazine derivatives in the bioluminescence test for genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay of hydrazobenzene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. bulldog-bio.com [bulldog-bio.com]
- 12. criver.com [criver.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 16. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Elevation of brain GABA content by chronic low-dosage administration of hydrazine, a metabolite of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Condensation Reactions with Propylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for condensation reactions involving propylhydrazine hydrochloride, a key building block in the synthesis of bioactive molecules. Detailed protocols, data presentation, and visualizations are included to guide researchers in the efficient synthesis and application of propylhydrazone derivatives, particularly in the context of drug development.
I. Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized in condensation reactions with aldehydes and ketones to form propylhydrazones. These hydrazones are significant pharmacophores and versatile intermediates in the development of various therapeutic agents. A notable application of propylhydrazone-containing compounds is in the design of Histone Deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy. The propylhydrazone moiety can act as a zinc-binding group, crucial for the inhibition of HDAC enzymes.[1][2] This document details the experimental procedures for synthesizing propylhydrazones and explores their application in targeting cancer-related signaling pathways.
II. Experimental Protocols
A. General Protocol for the Synthesis of Propylhydrazones
This protocol describes a general method for the acid-catalyzed condensation of this compound with an aromatic aldehyde, using the synthesis of (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine as a representative example.
Materials:
-
This compound
-
4-Cyanobenzaldehyde
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.
-
To this solution, add 4-cyanobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Purification and Characterization
Purification of hydrazones can be achieved through several methods, with recrystallization being the most common.[3] For oily or highly soluble products, column chromatography on silica gel may be employed. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent product degradation on the acidic silica gel.[4]
Table 1: Summary of Reaction Conditions and Yield for a Representative Propylhydrazone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Purification Method | Yield (%) |
| Propylhydrazine HCl | 4-Cyanobenzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | Recrystallization | >85 |
Note: The yield is representative and may vary depending on the specific substrate and reaction scale.
III. Application in Drug Development: Targeting Cancer Signaling Pathways
Propylhydrazone-containing compounds have shown promise as HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their aberrant activity is linked to the development and progression of cancer.[6] HDAC inhibitors can modulate the expression of genes involved in key cancer-related pathways, such as the PI3K/Akt pathway and the intrinsic apoptosis pathway.[1][7]
A. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] HDAC inhibitors have been shown to suppress this pathway, leading to a decrease in the phosphorylation of key downstream effectors like Akt and mTOR.[1][5] This inhibition can halt the cell cycle and prevent tumor progression.
References
- 1. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Analytical Method Development for Hydrazine Derivatives using HPLC
Introduction
Hydrazine and its derivatives are utilized in various industries, including pharmaceuticals, as intermediates or active ingredients.[1] However, many of these compounds are classified as potential genotoxic or mutagenic impurities, necessitating their strict control at trace levels in drug products.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of hydrazine derivatives.[4] Due to the low UV absorbance and high polarity of many hydrazine compounds, derivatization is often employed to enhance their chromatographic retention and detection sensitivity.[5][6] This application note provides a comprehensive overview and detailed protocols for the analytical method development of key hydrazine derivatives using HPLC.
Challenges in Analysis
The primary challenges in the HPLC analysis of hydrazine derivatives include:
-
Poor Retention: Hydrazine and its smaller alkyl derivatives are highly polar and exhibit little to no retention on traditional reversed-phase columns.[1]
-
Lack of Chromophore: Many hydrazine derivatives lack a significant chromophore, resulting in poor sensitivity with UV-Vis detection.[6][7]
-
Matrix Interference: The complex matrix of pharmaceutical formulations or biological samples can interfere with the analysis of trace-level hydrazine impurities.[2][3]
To overcome these challenges, pre-column derivatization is a common strategy. This involves reacting the hydrazine derivative with a reagent to form a more hydrophobic and UV-active or fluorescent product.[5][8]
Featured Hydrazine Derivatives
This document focuses on the HPLC analysis of three widely used hydrazine derivatives:
-
Isoniazid: A primary drug for the treatment of tuberculosis.[9][10]
-
Hydralazine: A direct-acting vasodilator used to treat high blood pressure.[11][12]
-
Phenylhydrazine: An important intermediate in pharmaceutical synthesis.[2][3]
Experimental Workflow for HPLC Analysis of Hydrazine Derivatives
Caption: General experimental workflow for the HPLC analysis of hydrazine derivatives.
Key Steps in Analytical Method Development
The development of a robust and reliable HPLC method for hydrazine derivatives involves several critical steps:
Caption: Logical relationship of key steps in analytical method development for hydrazine derivatives.
Protocols
Protocol 1: HPLC Analysis of Isoniazid in Human Plasma
This protocol is adapted from a validated method for the determination of isoniazid in plasma samples.[9][13]
1. Materials and Reagents:
-
Isoniazid reference standard
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate
-
Trichloroacetic acid
-
Human plasma (blank)
-
Ultrapure water
2. Standard Solution Preparation:
-
Prepare a stock solution of isoniazid (e.g., 1000 µg/mL) in methanol.[14]
-
Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 10 µg/mL.[9]
3. Sample Preparation:
-
To 750 µL of human plasma, add a protein precipitating agent like trichloroacetic acid.[13]
-
Vortex the mixture and centrifuge to separate the precipitated proteins.
-
Collect the supernatant for analysis.
4. HPLC Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm) or C8 (250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile (e.g., 95:5 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the isoniazid peak based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of isoniazid in the plasma samples from the calibration curve.
Protocol 2: HPLC Analysis of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms
This protocol is based on a method for the estimation of hydralazine hydrochloride in injections.[11]
1. Materials and Reagents:
-
Hydralazine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
0.1 N Acetic acid
-
Ultrapure water
2. Standard Solution Preparation:
-
Accurately weigh and dissolve about 40.0 mg of hydralazine hydrochloride standard in 0.1 N acetic acid in a 100 mL volumetric flask.[11]
-
From this stock solution, prepare a working standard solution with a concentration of approximately 40 µg/mL.[11]
3. Sample Preparation (for Injection Formulation):
-
Accurately transfer 2 mL of the injection (equivalent to about 40 mg of hydralazine hydrochloride) into a 100 mL volumetric flask.[11]
-
Dilute to volume with 0.1 N acetic acid and mix well.[11]
-
Further dilute 10.0 mL of this solution to obtain a final concentration of approximately 40 µg/mL.[11]
4. HPLC Conditions:
-
Column: Inertsil L10 (150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (77:23 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 230 nm.[11]
-
Injection Volume: 10 µL.[12]
5. Analysis:
-
Inject the standard and sample preparations into the HPLC system.
-
Quantify the amount of hydralazine hydrochloride in the sample by comparing its peak area with that of the standard.
Protocol 3: Determination of Residual Phenylhydrazine in Drug Substances with Pre-column Derivatization
This protocol describes a method for determining trace levels of phenylhydrazine, a potential genotoxic impurity, in drug substances.[2]
1. Materials and Reagents:
-
Phenylhydrazine reference standard
-
4-Nitrobenzaldehyde (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solution (e.g., phosphate buffer)
-
Drug substance (e.g., antipyrine, indapamide)
2. Standard and Sample Preparation with Derivatization:
-
Standard: Prepare a stock solution of phenylhydrazine. To an aliquot of the standard solution, add an excess of 4-nitrobenzaldehyde solution.
-
Sample: Dissolve a known amount of the drug substance in a suitable solvent. Add the 4-nitrobenzaldehyde solution.
-
Allow the derivatization reaction to proceed under optimized conditions (e.g., specific time and temperature). The reaction forms a hydrazone derivative with a significant UV absorbance.[2]
3. HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of a buffer solution and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 416 nm (for the 4-nitrobenzaldehyde derivative).[2]
-
Injection Volume: Appropriate volume based on sensitivity requirements.
4. Analysis:
-
Inject the derivatized standard and sample solutions.
-
The derivatization shifts the maximum absorption wavelength to the visible region, reducing interference from the drug matrix.[2]
-
Quantify the phenylhydrazine derivative in the sample by comparing its peak area to that of the derivatized standard.
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for the analysis of hydrazine derivatives.
Table 1: HPLC Method Parameters and Performance for Isoniazid Analysis
| Parameter | Method 1[9] | Method 2[13] | Method 3[14] |
| Matrix | Human Plasma | Human Plasma | Synthetic Mixture |
| Column | - | C8 (250x4.6mm, 5µm) | Shim-pack solar C18 (250x4.6mm, 5µm) |
| Mobile Phase | 0.01M Disodium hydrogen phosphate buffer:Acetonitrile (95:5) | - | Acetonitrile:Phosphate buffer pH 4 (85:15) |
| Detection (nm) | 238 | 273 | 262 |
| Retention Time (min) | 4.40 ± 0.1 | - | - |
| LOD (µg/mL) | 0.3 | 0.89 | 0.20110 |
| LOQ (µg/mL) | 1.0 | 0.89 | 0.60941 |
| Linearity Range (µg/mL) | 1-10 | 0.89-71.36 | 5-25 |
| Recovery (%) | - | 89.8-96.6 | 98-102 |
Table 2: HPLC Method Parameters and Performance for Hydralazine Analysis
| Parameter | Method 1[11] | Method 2[12] | Method 3[15] |
| Matrix | Injection | API | Tablet Formulation |
| Column | Inertsil L10 (150x4.6mm, 5µm) | Inertsil ODS 3V (250x4.6mm, 5µm) | INERTSIL ODS C18 (150x4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer:Acetonitrile (77:23) | Phosphate buffer pH 2.5:Methanol (Gradient) | 0.1M Sodium dihydrogen phosphate:Methanol (80:20) |
| Detection (nm) | 230 | 230 | 270 |
| Retention Time (min) | - | ~6.0 (for hydrazine impurity) | 3.430 |
| Linearity Range | 50-150% of test conc. | 50-150% of test conc. | 300-900 µg/ml |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | 0.994 |
Table 3: HPLC Method Parameters and Performance for Phenylhydrazine and other Hydrazine Analysis
| Parameter | Phenylhydrazine[2] | Hydrazine (in Pantoprazole)[4][16] | Hydrazine (in Urine)[17] |
| Derivatizing Agent | 4-Nitrobenzaldehyde | Salicylaldehyde | p-Anisaldehyde |
| Column | - | Inertsil ODS-3V (250x4.6mm, 5µm) | - |
| Mobile Phase | - | Buffer:Methanol (25:75) | Water:Acetonitrile (40:60) with 0.1% Formic Acid |
| Detection | UV (416 nm) | UV (360 nm) | MS/MS |
| Retention Time (min) | - | - | 0.98 |
| LOD | 0.008 µg/mL | 3.1 ppm | - |
| LOQ | 0.02 µg/mL | - | 0.0493 ng/mL (lowest calibrator) |
| Linearity Range | - | 3.1 ppm to 9.4 ppm | 0.0493–12.3 ng/mL |
| Correlation Coefficient (r²) | - | 0.998 | 0.9985 |
Conclusion
The HPLC methods outlined in this application note provide robust and reliable approaches for the quantification of various hydrazine derivatives in different matrices. The choice of the analytical method, particularly the need for derivatization, is highly dependent on the specific properties of the analyte and the complexity of the sample matrix. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for hydrazine derivatives.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. ijnrd.org [ijnrd.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. jddtonline.info [jddtonline.info]
- 13. japsonline.com [japsonline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole Compounds Using Propylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing propylhydrazine hydrochloride in the synthesis of 1-propyl-substituted pyrazole compounds. The Knorr pyrazole synthesis, a reliable and versatile method, is the primary focus of these protocols. This document offers detailed experimental procedures, quantitative data, and insights into the biological significance of the resulting pyrazole derivatives, particularly in the context of cancer research.
Introduction
Pyrazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a propyl group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and steric profile, potentially enhancing its pharmacological properties. This compound serves as a key reagent in the synthesis of these valuable 1-propyl-substituted pyrazoles. The most common and efficient method for this transformation is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a straightforward and widely adopted method for the preparation of pyrazoles. The reaction commences with the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or dibenzoylmethane, typically in the presence of an acid catalyst like glacial acetic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1-propyl-substituted pyrazole ring.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
| This compound | Acetylacetone | 1-Propyl-3,5-dimethylpyrazole | Glacial Acetic Acid, Reflux | >90% (estimated)[1] |
| This compound | Dibenzoylmethane | 1-Propyl-3,5-diphenylpyrazole | Acetic Acid, Reflux | High (specific yield not reported) |
Experimental Protocols
Protocol 1: Synthesis of 1-Propyl-3,5-dimethylpyrazole
This protocol is adapted from the synthesis of 3,5-dimethylpyrazole and is expected to produce a high yield of the target compound.[1]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add glacial acetic acid (as catalyst) and acetylacetone (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to obtain pure 1-propyl-3,5-dimethylpyrazole.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 1-Propyl-3,5-diphenylpyrazole
This protocol is a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles and can be applied to the reaction of this compound with dibenzoylmethane.
Materials:
-
This compound
-
Dibenzoylmethane
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) and dibenzoylmethane (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield pure 1-propyl-3,5-diphenylpyrazole.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the Knorr synthesis of 1-propyl-substituted pyrazoles.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2][3] While specific data for 1-propyl-substituted pyrazoles is an active area of research, the broader class of pyrazole derivatives has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms.
One proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Furthermore, some pyrazole derivatives have been observed to modulate inflammatory pathways, such as the NF-κB signaling pathway, which is often dysregulated in cancer.[1] The inhibition of TNF-α, a key activator of the NF-κB pathway, by certain pyrazole compounds suggests a potential mechanism for their anti-inflammatory and anticancer effects.
The diagram below illustrates a potential signaling pathway through which 1-propyl-substituted pyrazole derivatives may exert their anticancer effects, based on the activities of related pyrazole compounds.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 1-propyl-substituted pyrazole compounds via the Knorr synthesis. The resulting pyrazoles are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and information provided in these application notes serve as a foundation for researchers to explore the synthesis and biological activities of this important class of heterocyclic compounds. Further optimization of reaction conditions and in-depth biological evaluation of specific 1-propyl-pyrazole derivatives are encouraged to fully elucidate their therapeutic potential.
References
- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for n-Propylhydrazine-Based Dual HDAC3/HDAC8 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of n-propylhydrazine-based PROTACs, exemplified by the potent and selective dual histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8) degrader, YX968.[1][2][3][4][5]
Unlike traditional HDAC inhibitors that only block the enzymatic activity, these degraders induce the physical removal of HDAC3 and HDAC8 proteins, offering a powerful tool to study their biological functions and a promising avenue for therapeutic development.[1][2][3] YX968 is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to an n-propylhydrazine-based warhead that binds to HDAC3 and HDAC8.[1] This dual degradation capability allows for the investigation of the combined roles of these two important epigenetic regulators.
Mechanism of Action: PROTAC-Mediated Degradation
The core mechanism of action for n-propylhydrazine-based dual HDAC3/HDAC8 degraders like YX968 is the formation of a ternary complex between the degrader, the target proteins (HDAC3 or HDAC8), and the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of HDAC3/HDAC8. The resulting polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[6][7]
Data Presentation
The efficacy of n-propylhydrazine-based dual HDAC3/HDAC8 degraders is quantified by their half-maximal degradation concentration (DC50) and their inhibitory concentration (IC50) for the enzymatic activity of the target proteins.
| Compound | Target | DC50 (nM) | IC50 (nM) | Cell Line | Treatment Time | Reference |
| YX968 | HDAC3 | 1.7 | 284 | MDA-MB-231 | 8 hours | [1][4] |
| YX968 | HDAC8 | 6.1 | >1000 | MDA-MB-231 | 8 hours | [1][4] |
| YX968 | HDAC1 | No Degradation | 591 | MDA-MB-231 | 8 hours | [1][4] |
| YX968 | HDAC2 | No Degradation | >1000 | MDA-MB-231 | - | [1] |
Experimental Protocols
Protocol 1: Assessment of HDAC3/HDAC8 Degradation by Western Blot
This protocol describes the use of Western blotting to quantify the reduction in HDAC3 and HDAC8 protein levels following treatment with a degrader.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
n-propylhydrazine-based degrader (e.g., YX968)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-HDAC3, Rabbit anti-HDAC8, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 8, 16, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC3 and HDAC8 band intensities to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assessment by AlphaLISA
This protocol describes a representative AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to detect and quantify the formation of the HDAC3/8-degrader-VHL ternary complex.
Materials:
-
Recombinant tagged proteins:
-
GST-tagged HDAC3 or His-tagged HDAC8
-
Biotinylated VHL-ElonginB-ElonginC (VBC) complex
-
-
n-propylhydrazine-based degrader (e.g., YX968)
-
AlphaLISA Glutathione (GST) Acceptor beads
-
AlphaLISA Streptavidin Donor beads
-
AlphaLISA assay buffer
-
384-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader in AlphaLISA assay buffer. Prepare solutions of the tagged proteins in the same buffer.
-
Assay Setup: In a 384-well plate, add the following in order:
-
Serial dilutions of the degrader or DMSO vehicle control.
-
A solution containing the GST-tagged HDAC3 (or His-tagged HDAC8) and the biotinylated VBC complex.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.
-
Bead Addition: Add a mixture of AlphaLISA GST Acceptor beads and Streptavidin Donor beads to all wells.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a luminescent signal. A bell-shaped dose-response curve is typically observed, where the signal increases with degrader concentration until an optimal concentration for ternary complex formation is reached, after which the signal decreases due to the "hook effect".
Protocol 3: Selectivity Profiling by Tandem Mass Tag (TMT) Quantitative Proteomics
This protocol provides a general workflow for using TMT-based quantitative proteomics to assess the selectivity of the degrader across the entire proteome.
Procedure:
-
Sample Preparation: Culture cells and treat with the degrader at a concentration that achieves maximal degradation of HDAC3/HDAC8 (e.g., 100 nM YX968) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest equal amounts from each sample into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Sample Pooling: Combine the TMT-labeled peptide samples into a single mixture.
-
Peptide Fractionation: To increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides and proteins. The software will also quantify the relative abundance of each protein across the different conditions based on the reporter ion intensities from the TMT tags. A selective degrader will show a significant decrease only in the abundance of HDAC3 and HDAC8, with minimal changes to other proteins.[1]
References
- 1. itsibio.com [itsibio.com]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. YX968 | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Propylhydrazine Hydrochloride: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propylhydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, serving as a key building block for the construction of a variety of heterocyclic compounds and complex molecular architectures. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to its incorporation in cutting-edge therapeutic modalities like Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, which are important scaffolds in many biologically active compounds. This compound can be readily employed in this reaction with 1,3-dicarbonyl compounds to yield 1-propyl-substituted pyrazoles.
Application Note:
The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of propylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent, often with acid catalysis to facilitate the condensation and cyclization steps.
Reaction Scheme: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Propyl-3,5-dimethylpyrazole
This protocol details the synthesis of 1-propyl-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-propyl-3,5-dimethylpyrazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 1-Propyl-3,5-dimethylpyrazole | C₈H₁₄N₂ | 138.21 | 75-85 | N/A (liquid) | 5.75 (s, 1H), 3.75 (t, 2H), 2.18 (s, 3H), 2.15 (s, 3H), 1.70 (sext, 2H), 0.85 (t, 3H) | 147.2, 138.9, 105.7, 52.5, 23.1, 13.5, 11.3, 11.0 | 2965, 1558, 1460, 1380 |
Synthesis of Hydrazones
This compound is a common reagent for the synthesis of N-propyl hydrazones through condensation with aldehydes and ketones. Hydrazones are versatile intermediates in organic synthesis and are present in many compounds with biological activity.
Application Note:
The reaction involves the nucleophilic attack of the nitrogen atom of propylhydrazine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
Reaction Scheme: Hydrazone Synthesis
Troubleshooting & Optimization
troubleshooting low yield in propylhydrazine hydrochloride reactions
Technical Support Center: Propylhydrazine Hydrochloride Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
Low yields are typically traced back to one of four areas: side reactions (primarily over-alkylation), suboptimal reaction conditions, reagent quality, or losses during workup and purification.
-
Over-alkylation: The most common issue in the direct alkylation of hydrazine is the formation of di- and tri-propylhydrazine.[1][2] The nitrogen atoms in the mono-substituted product can be more nucleophilic than hydrazine itself, leading to further reaction with the propylating agent.
-
Reaction Conditions: The reaction can be highly sensitive to temperature, pressure, and pH. For example, some methods require cooling to 0-5°C to manage exothermic reactions, while others involve heating up to 130°C under pressure.[3][4] Incorrect pH control can also lead to the formation of dihydrochloride impurities.[3]
-
Reagent Quality: The purity of hydrazine hydrate, the propylating agent (e.g., propyl halide or isopropanol), and solvents is crucial. Water content can interfere with the reaction.
-
Purification Loss: Significant amounts of the product can be lost during recrystallization or extraction if the procedure is not optimized. This compound has good solubility in certain solvents, which can make complete recovery challenging.
Q2: I'm seeing multiple spots on my TLC plate that are not starting material. What could these side products be?
The most likely side products are di- and tri-substituted propylhydrazines due to over-alkylation.[1][2] Depending on your starting materials, other reactions are also possible:
-
If using a carbonyl-containing precursor (like acetone in some hydrazine synthesis processes), you may form hydrazones or azines.[5]
-
If there are residual reactants from the synthesis of hydrazine itself (e.g., chloramine from the Raschig process), these can react with and consume your product.[6][7]
Q3: How can I minimize the over-alkylation of hydrazine?
Controlling stoichiometry and reaction conditions is key to preventing the formation of undesired multi-substituted products.
-
Use a Large Excess of Hydrazine: Using a significant molar excess of hydrazine relative to the propylating agent can statistically favor the mono-alkylation product.
-
Protecting Groups: For more complex syntheses, using a protecting group strategy (e.g., Boc-protection) can ensure selective mono-alkylation.[7][8]
-
Control Addition Rate: Slowly adding the propylating agent to the hydrazine solution can help maintain a high effective concentration of hydrazine and reduce the chance of a second alkylation.
Q4: What are the optimal temperature and pressure for the reaction?
The optimal conditions depend heavily on the specific synthetic route.
-
For acid-base reactions between hydrazine hydrate and hydrochloric acid, cooling to 0–5°C is recommended to control the exotherm.[3]
-
A patented method for synthesizing the related isothis compound from hydrazine hydrochloride and isopropanol specifies heating to 100–130°C under 0.5–0.7 MPa of pressure for 2-3 hours.[4]
Q5: My final product is difficult to crystallize or purify. What are the best practices for purification?
-
Recrystallization: The preferred method for achieving high purity (>95%) is recrystallization from an ethanol-water mixture (e.g., 70:30 v/v).[3] Other solvents like methanol or isopropanol can also be used.[8]
-
Precipitation: After synthesis, the hydrochloride salt can be precipitated by adding concentrated hydrochloric acid to the reaction mixture and cooling it to 0°C.[9] It is crucial to cool thoroughly, as a significant amount of product can separate between 20°C and 0°C.[9]
-
Drying and Storage: The product is hygroscopic. After purification, it should be thoroughly dried and stored in an airtight container with a desiccant to prevent degradation.[3]
Data Presentation: Reported Yields in Hydrazine Synthesis
The following table summarizes reported yields for various hydrazine synthesis and alkylation methods to provide a benchmark for expected outcomes. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Product/Process | Reagents | Reported Yield | Reference |
| Isopropylhydrazine | Hydrazine hydrochloride, Isopropanol | ~95% | [4] |
| Hydrazine (Raschig Process) | Ammonia, Sodium Hypochlorite | ~70% | [6] |
| Tripropylhydrazine | Hydrazine, Propyl Chloride | 25% | [2] |
| Triethylhydrazine | Hydrazine, Ethyl Chloride | 9.8% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from similar preparations)
This protocol is based on a method described for the synthesis of isothis compound and should be adapted and optimized for propylhydrazine.[4]
Step 1: Preparation of Hydrazine Hydrochloride
-
In a suitable reaction vessel, place hydrazine hydrate (75-80% concentration).
-
While stirring and maintaining the temperature between 20-40°C, slowly add concentrated hydrochloric acid (25-36%) until the pH of the solution is between 6.5 and 7.0.
-
Heat the mixture to 70-90°C and apply a vacuum (0.08–0.1 MPa) to dehydrate the solution and obtain solid hydrazine hydrochloride.
Step 2: N-Alkylation Reaction
-
Transfer the dried hydrazine hydrochloride to a pressure reactor.
-
Add propanol (or 1-halopropane as an alternative propylating agent). A mass ratio of approximately 3.2-3.7 parts propanol to 1 part of the initial hydrazine hydrate is suggested.[4]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to 100–130°C, allowing the pressure to build to 0.5–0.7 MPa.
-
Maintain these conditions with stirring for 2-3 hours.
-
After the reaction is complete, cool the vessel to 50-60°C.
-
Transfer the mixture to a distillation apparatus and remove the excess propanol under reduced pressure to obtain the crude this compound solution.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot ethanol-water (70:30 v/v) solution.[3]
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a short period.
-
Filter the hot solution to remove charcoal or other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0°C) to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum in a desiccator.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. princeton.edu [princeton.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 4. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
- 7. Hydrazine Chemistry in Organic Synthesis | PDF [slideshare.net]
- 8. CN105503647A - Preparation method of cyclothis compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for propylhydrazine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of propylhydrazine hydrochloride. The information is designed to help optimize reaction conditions, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of n-propylamine with hydrazine hydrate in the presence of hydrochloric acid.[1] Another common method is the acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Precise control of temperature, pH, and reactant ratios is crucial for a successful synthesis. Specifically, maintaining a low temperature (0–5°C) helps to manage the exothermic nature of the reaction.[2] Strict pH control is necessary to prevent the formation of dihydrochloride impurities.[2]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via techniques like TLC or ¹H NMR.
-
Suboptimal Temperature: The reaction is exothermic. If the temperature is too high, side reactions may occur. Maintain a temperature of 0-5°C during the addition of reagents.[2]
-
Loss during Workup: this compound is soluble in polar solvents.[2] Minimize losses by carefully selecting extraction solvents and optimizing the extraction procedure.
-
Improper pH: An incorrect pH can lead to the formation of byproducts. The pH should be carefully controlled, especially during the hydrochloride salt formation.[3]
Q4: I am observing significant amounts of impurities in my final product. How can I improve purity?
A4: Impurity formation is a common issue. Here are some strategies to enhance product purity:
-
Control of Stoichiometry: Use the correct molar ratios of reactants to minimize unreacted starting materials.
-
pH Adjustment: To avoid the formation of dihydrochloride impurities, maintain strict pH control during the reaction.[2]
-
Purification Method: Recrystallization is an effective method for purifying this compound. An ethanol-water mixture (e.g., 70:30 v/v) is often used to achieve purity greater than 95%.[2] For other hydrazine derivatives, purification of the hydrochloride salt can be achieved by crystallization from water with the addition of concentrated hydrochloric acid.[4]
Q5: How should I handle and store this compound?
A5: Propylhydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] this compound is hygroscopic; therefore, it should be stored in airtight containers with a desiccant to prevent degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor reaction progress using TLC or NMR. Ensure sufficient reaction time. |
| Reaction temperature too high, leading to side products. | Maintain a reaction temperature of 0-5°C, especially during reagent addition, to control the exotherm.[2] | |
| Loss of product during aqueous workup. | Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product before extraction. Use a suitable organic solvent for extraction. | |
| Incorrect pH during salt formation. | Carefully adjust the pH to the optimal range (e.g., 6.5-7.0 as seen in similar syntheses) to ensure complete precipitation of the desired hydrochloride salt.[3] | |
| Impure Product | Formation of dihydrochloride byproducts. | Implement strict pH control during the reaction and crystallization steps.[2] |
| Presence of unreacted starting materials. | Use a slight excess of the appropriate reagent to drive the reaction to completion, followed by a suitable purification step. | |
| Contamination with other byproducts. | Alternative synthesis routes, such as those involving double displacement reactions, are noted to sometimes result in more byproducts.[2] Consider the primary synthesis route for higher purity. | |
| Difficulty with Crystallization | Supersaturation or presence of oily impurities. | Try seeding the solution with a small crystal of the pure product. If oily impurities are present, consider an additional purification step like column chromatography before crystallization. |
| Incorrect solvent system for recrystallization. | An ethanol-water mixture (e.g., 70:30 v/v) is recommended for achieving high purity.[2] Experiment with different solvent ratios to optimize crystal formation. |
Experimental Protocols
Synthesis of this compound via Acid-Base Reaction
This protocol is based on the general principles for the synthesis of hydrazine hydrochlorides.
Materials:
-
Hydrazine hydrate (e.g., 80% solution)
-
Concentrated Hydrochloric Acid (e.g., 30-36%)
-
Inert gas (e.g., Argon or Nitrogen)
-
Suitable solvent (if necessary)
Procedure:
-
In a reaction vessel protected by an inert gas atmosphere, place the hydrazine hydrate solution.
-
Begin stirring and cool the vessel to a temperature between 0-5°C using an ice bath.[2]
-
Slowly add the concentrated hydrochloric acid dropwise while continuously monitoring the temperature to ensure it remains within the specified range.
-
Adjust the pH of the solution to approximately 6.5-7.0 by the end of the addition.[3]
-
After the addition is complete, allow the reaction to stir for a designated period to ensure completion.
-
To isolate the product, evaporate the solvent under reduced pressure. This will yield the crystalline this compound.[2]
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture (e.g., 70:30 v/v).[2]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters for Hydrazine Hydrochloride Synthesis (based on similar syntheses)
| Parameter | Value | Reference |
| Initial Temperature | 20-40°C | [3] |
| Temperature during HCl addition | 0-5°C | [2] |
| Final pH | 6.5-7.0 | [3] |
| Dehydration Temperature | 70-90°C | [3] |
| Vacuum for Dehydration | 0.08-0.1 MPa | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
stability issues and degradation pathways of propylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of propylhydrazine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Disclaimer: Specific stability and degradation pathway data for this compound is limited in publicly available literature. The information presented here is based on the known behavior of similar alkylhydrazine compounds and established principles of chemical stability testing. The proposed degradation pathways and quantitative data should be considered representative and may not fully reflect the precise behavior of this compound under all conditions. Experimental verification is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 2-8°C. It is sensitive to air, light, and moisture (hygroscopic), so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1]
Q2: I've noticed the color of my this compound has changed. Is it still usable?
A2: A change in color, such as turning yellow, can indicate degradation, possibly due to exposure to air and light.[2] It is recommended to perform a purity check (e.g., by HPLC) before use. If significant degradation is detected, the use of a fresh batch is advised to ensure the reliability of your experimental results.
Q3: My reaction involving this compound is not proceeding as expected. Could the reagent be the issue?
A3: Yes, the stability of this compound can affect its reactivity. Degradation can lead to a lower concentration of the active reagent and the presence of impurities that may interfere with your reaction. Ensure you are using a fresh, properly stored sample. It is also good practice to verify the purity of the reagent before use, especially if the container has been opened multiple times.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of related hydrazine compounds, this compound is susceptible to degradation through oxidation, hydrolysis, and photolysis. Oxidation is a primary degradation pathway for hydrazines, potentially leading to the formation of diazenes, alcohols, and cleavage of the N-N bond. Hydrolysis can occur, especially under acidic or basic conditions, and photolytic degradation can be initiated by exposure to light.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, bases, and certain metals that can catalyze its decomposition.[3] Contact with these substances should be avoided.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at 2-8°C, protected from light, and for a limited time. Perform a purity check on the stock solution before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. |
| Low yield in a synthesis reaction | Impure or degraded this compound. | Use a fresh, high-purity batch of the reagent. Consider purifying the existing batch by recrystallization if a fresh batch is unavailable.[4] |
| Color change or clumping of the solid reagent | Exposure to air, light, or moisture. | Discard the reagent if significant changes are observed. Ensure proper storage in a desiccator, under an inert atmosphere, and protected from light.[1] |
Quantitative Stability Data
The following table provides representative data on the degradation of a related alkylhydrazine, monomethylhydrazine (MMH), under various stress conditions. This data is intended to give a general indication of the stability profile of short-chain alkylhydrazines.
| Stress Condition | Conditions | Observation for a Related Alkylhydrazine (MMH) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Generally stable, but can undergo slow hydrolysis. | General knowledge of hydrazine stability |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 24h | More susceptible to degradation compared to acidic conditions. | General knowledge of hydrazine stability |
| Oxidative | 3% H₂O₂ at room temp for 24h | Rapid degradation is expected. | General knowledge of hydrazine reactivity |
| Thermal | 100°C for 24h (solid state) | Decomposition can occur, with the rate dependent on temperature. | [5] |
| Photolytic | ICH Q1B conditions | Susceptible to degradation upon exposure to UV and visible light. | General knowledge of hydrazine stability |
Proposed Degradation Pathways of Propylhydrazine
Experimental Protocols
Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 100°C for 24 hours.
-
After exposure, dissolve the solid in a suitable solvent to achieve a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV).
Stability-Indicating HPLC Method Development
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Method Development:
-
Inject the unstressed and stressed samples.
-
Optimize the mobile phase composition, gradient, pH, and flow rate to achieve good separation between the parent compound and all degradation product peaks.
-
Ensure the peak for this compound is spectrally pure using a photodiode array (PDA) detector.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Experimental Workflow for Stability Assessment
References
Technical Support Center: Purification of Propylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of propylhydrazine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Recrystallization is the most common and effective method for purifying this compound.[1] An ethanol-water mixture (e.g., 70:30 v/v) is a preferred solvent system to achieve a purity of over 95%.[1] Other polar solvents such as methanol or isopropanol may also be suitable, similar to other hydrazine hydrochloride salts.[2]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and dihydrochloride salts. The formation of dihydrochloride impurities can occur if there is a lack of strict pH control during the synthesis process.[1]
Q3: My purified this compound is clumping and appears wet. What is the cause?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To prevent this, the purified product should be stored in an airtight container with a desiccant.[1]
Q4: After recrystallization, the purity of my product is still below the desired level. What can I do?
A4: If a single recrystallization does not yield the desired purity, a second recrystallization is often effective. For a similar compound, a second recrystallization significantly improved purity from 95-96% to over 98%.[3] Be aware that a second recrystallization will likely result in a lower overall yield.[3]
Q5: My crude product is colored. How can I remove the colored impurities?
A5: The use of activated charcoal during the recrystallization process is an effective method for removing colored impurities.[4][5] Add a small amount of activated charcoal to the hot solution before the filtration step.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. | - Optimize the Solvent System: For similar hydrazine salts, high solubility in water has led to low yields.[3] Using a mixed solvent system, such as ethanol-water, can help to fine-tune the solubility and improve crystal formation upon cooling. - Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation. |
| Oily Precipitate Instead of Crystals | The solution is supersaturated, or impurities are inhibiting crystal growth. | - Scratch the Inner Wall: Use a glass rod to gently scratch the inner surface of the flask below the solvent level to induce crystallization. - Seed the Solution: Add a small, pure crystal of this compound to the solution to act as a nucleation site. - Re-dissolve and Cool Slowly: If an oil forms, try reheating the solution to redissolve the oil and then allow it to cool more slowly to encourage proper crystal formation. |
| Product Fails to Crystallize Upon Cooling | The solution is not sufficiently saturated. | - Evaporate Some Solvent: Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute. - Add an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then allow it to cool. |
| Product Purity is Inconsistent | Incomplete removal of impurities or co-precipitation. | - Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. - Consider a Different Purification Technique: If recrystallization is not sufficient, other techniques such as column chromatography may be necessary, although recrystallization is generally preferred for its simplicity. |
Quantitative Data on Purification
The following table summarizes expected yields and purity levels based on recrystallization methods for hydrazine hydrochloride compounds.
| Compound | Purification Method | Solvent | Purity | Yield | Reference |
| This compound | Recrystallization | Ethanol-Water (70:30 v/v) | >95% | Not Specified | [1] |
| tert-Butylhydrazine Hydrochloride | Single Recrystallization | Water | 95-96% | 75-80% | [3] |
| tert-Butylhydrazine Hydrochloride | Second Recrystallization | Water | >98% | 55-60% | [3] |
| Phenylhydrazine Hydrochloride | Recrystallization | Water with HCl addition | "Pure white crystals" | 85-90 g from 100 g crude | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start with 5-10 mL of a 70:30 (v/v) ethanol-water mixture.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more of the solvent mixture in small portions if necessary to achieve complete dissolution. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight). Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol-water solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. Store the final product in a desiccator to prevent moisture absorption.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]
- 2. CN105503647A - Preparation method of cyclothis compound - Google Patents [patents.google.com]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions with Propylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions when using propylhydrazine hydrochloride in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions include the formation of regioisomers in pyrazole synthesis, the generation of hydrazone intermediates as byproducts, and oxidative degradation of the hydrazine moiety. The formation of regioisomers is particularly common when reacting this compound with unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4][5]
Q2: How can I minimize the formation of regioisomers in pyrazole synthesis?
A2: Controlling regioselectivity is crucial and can be influenced by several factors. Steric hindrance on the dicarbonyl compound or the hydrazine can direct the reaction to the less hindered carbonyl group.[1] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The choice of solvent also plays a significant role; for instance, fluorinated solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to favor the formation of one regioisomer over the other.[1]
Q3: My reaction is sluggish and gives a low yield. What can I do?
A3: Low yields can be due to incomplete reaction or side reactions. To drive the reaction to completion, consider increasing the reaction time and monitoring progress by TLC or LC-MS.[6] Increasing the temperature, such as refluxing the reaction mixture, can also improve yields. The choice and amount of catalyst, typically a protic acid like acetic acid for Knorr-type pyrazole synthesis, is critical and may need optimization.[6] In some cases, using a base like triethylamine or sodium acetate is necessary to free the propylhydrazine from its hydrochloride salt.[7]
Q4: I am observing a significant amount of a hydrazone byproduct. How can I promote cyclization to the desired pyrazole?
A4: Hydrazone formation is an intermediate step in pyrazole synthesis.[7] To promote the subsequent intramolecular cyclization and dehydration to form the pyrazole ring, ensure adequate heating and reaction time.[7] The presence of an acid catalyst is often essential to facilitate the dehydration step.[6] If the hydrazone is isolated, it can often be converted to the pyrazole by treating it with an acid catalyst under appropriate thermal conditions.
Q5: What are the stability and storage recommendations for this compound?
A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents and strong acids.[8] It is hygroscopic and can degrade in the presence of moisture.[8] For long-term storage, refrigeration (2-8°C) is recommended. As with other hydrazines, it is sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of an undesired regioisomer. | Reaction conditions favor the formation of the undesired isomer. | 1. Solvent Modification: Change the solvent. Polar protic solvents like ethanol can lead to mixtures, while aprotic dipolar solvents or fluorinated alcohols may improve regioselectivity.[2][3] 2. Temperature Adjustment: Lowering the reaction temperature may favor the thermodynamically more stable product. 3. pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic. Adjusting the pH with a suitable buffer or a different acid catalyst might alter the isomer ratio.[1] |
| Inconsistent isomer ratios between batches. | Variations in starting material quality or reaction setup. | 1. Starting Material Purity: Ensure the purity of both the this compound and the 1,3-dicarbonyl compound. 2. Controlled Addition: Add the hydrazine reagent slowly to the reaction mixture to maintain better control over the initial condensation step. |
Issue 2: Low Yield and Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material remains after prolonged reaction time. | Insufficient activation of the carbonyl group or low reactivity of the hydrazine. | 1. Catalyst Optimization: Vary the concentration of the acid catalyst. If using this compound directly, the HCl may be sufficient, but in some cases, an additional catalyst is beneficial.[6] 2. Use of a Base: Add a non-nucleophilic base (e.g., triethylamine) to liberate the free propylhydrazine, which is more nucleophilic.[7] 3. Increase Temperature: Consider using a higher boiling point solvent or microwave-assisted synthesis to increase the reaction rate.[6] |
| Formation of multiple unidentified byproducts. | Degradation of starting materials or products under the reaction conditions. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation of the hydrazine. 3. Purity of Reagents: Use freshly distilled solvents and pure reagents to avoid impurities that might catalyze side reactions. |
Data Presentation
Table 1: Influence of Solvent on Regioisomeric Ratio in Pyrazole Synthesis with Substituted Hydrazines
The following table summarizes the effect of the solvent on the ratio of regioisomers (A and B) formed from the reaction of unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. This data can serve as a guide for solvent selection in reactions with this compound to control regioselectivity.
| Hydrazine | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Ratio of Isomer A : Isomer B |
| Methylhydrazine | R¹ = CH₃, R² = CF₃ | Ethanol | 50 : 50 |
| Methylhydrazine | R¹ = CH₃, R² = CF₃ | TFE | 95 : 5 |
| Phenylhydrazine | R¹ = Ph, R² = CH₃ | Ethanol | 60 : 40 |
| Phenylhydrazine | R¹ = Ph, R² = CH₃ | Acetic Acid | 85 : 15 |
Isomer A: N-substituted nitrogen is adjacent to R¹. Isomer B: N-substituted nitrogen is adjacent to R². Data is illustrative and based on trends reported for substituted hydrazines.[1]
Experimental Protocols
Key Experiment: Synthesis of a 1-Propylpyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free propylhydrazine. Stir for 15 minutes at room temperature.[7]
-
Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ratio of any regioisomers can be determined by ¹H NMR analysis.[1]
Visualizations
Caption: Knorr pyrazole synthesis pathway with propylhydrazine.
Caption: Troubleshooting workflow for propylhydrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Solubility of n-Propylhydrazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving n-propylhydrazine derivatives, with a focus on improving their solubility.
Frequently Asked Questions (FAQs)
Q1: My n-propylhydrazine derivative is poorly soluble in my aqueous experimental buffer. What are the initial steps I should take?
A1: When encountering poor aqueous solubility with an n-propylhydrazine derivative, a systematic approach is recommended. Start by assessing the compound's physicochemical properties. Since n-propylhydrazine and its simple derivatives are basic, their solubility is often pH-dependent.
Initial troubleshooting steps include:
-
pH Adjustment: Attempt to dissolve the compound in a buffer with a slightly acidic pH. The protonated form of the hydrazine derivative is generally more water-soluble.
-
Co-solvent Introduction: If pH adjustment is insufficient or not compatible with your experimental conditions, consider preparing a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.
-
Temperature Modification: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation of some hydrazine derivatives.[1]
Q2: What are the most effective methods for significantly improving the aqueous solubility of n-propylhydrazine derivatives for in vivo or in vitro studies?
A2: For substantial solubility enhancement, several formulation strategies can be employed. The most common and effective methods for basic compounds like n-propylhydrazine derivatives include:
-
Salt Formation: Converting the free base of the derivative into a salt is a widely used and highly effective technique to increase aqueous solubility.[2] Hydrochloride salts are common, but other counter-ions can be screened to find the optimal balance of solubility and stability.
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5]
Q3: Are there stability concerns I should be aware of when working with n-propylhydrazine derivatives in solution?
A3: Yes, hydrazine derivatives can be susceptible to degradation. Key stability considerations include:
-
Oxidation: The hydrazine moiety can be prone to oxidation, especially in the presence of certain metal ions or under aerobic conditions. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if stability issues are observed.
-
pH-dependent Stability: While acidic conditions can improve solubility, highly acidic or basic conditions might lead to hydrolysis or other degradation pathways depending on the specific derivative's structure. Aqueous hydrazine solutions are generally more stable under acidic conditions compared to alkaline or neutral conditions.
-
Light Sensitivity: Some aromatic hydrazine derivatives may be sensitive to light. Storing solutions in amber vials or protecting them from direct light is a good laboratory practice.
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer
Root Cause Analysis:
This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent. The organic solvent (DMSO) is miscible with water, but the compound it carries may not be.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the n-propylhydrazine derivative in your experiment.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the final volume of buffer, try adding the stock to a smaller volume of buffer first, ensuring it is well-mixed, and then bringing it up to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Utilize a Different Co-solvent: In some cases, another co-solvent like ethanol may be more effective.
Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility
Root Cause Analysis:
Poorly soluble compounds can lead to inconsistent results due to variations in the amount of dissolved, and therefore active, compound between experiments. The compound may also precipitate over the course of the assay.
Solutions:
-
Confirm Solubility Limit: Experimentally determine the solubility of your compound in the specific assay buffer you are using. This will help you to work at concentrations where the compound is fully dissolved.
-
Employ a Solubility Enhancement Technique: If the required concentration for your assay is above the solubility limit, you will need to use one of the methods described in the FAQs, such as salt formation or cyclodextrin complexation.
-
Pre-dissolve and Filter: Always ensure your compound is fully dissolved in the stock solution before diluting it into the assay buffer. It is good practice to filter your final working solutions through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding them to your assay.
Data Presentation
Table 1: Qualitative Solubility of n-Propylhydrazine and Related Derivatives in Common Solvents
| Compound | Water | Ethanol | DMSO | PBS (pH 7.4) |
| n-Propylhydrazine | Soluble | Miscible | Miscible | Soluble |
| n-Propylhydrazine hydrochloride | Soluble in polar solvents[6] | Soluble | Soluble in DMSO[6] | Likely Soluble |
| Phenylhydrazine | Sparingly soluble[7] | Miscible[7] | Soluble | Sparingly soluble |
| Substituted Phenylhydrazines | Generally low, decreases with increasing hydrophobicity | Generally soluble | Generally soluble | Generally low |
Note: This table is a summary of qualitative data. Quantitative solubility will vary depending on the specific derivative, temperature, and pH.
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility via Salt Formation
This protocol describes a general procedure for forming the hydrochloride salt of a basic n-propylhydrazine derivative to improve its aqueous solubility.
Materials:
-
n-Propylhydrazine derivative (free base)
-
2M Hydrochloric acid in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the n-propylhydrazine derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether or dichloromethane in a round bottom flask.
-
While stirring, slowly add 2M HCl in diethyl ether (1.1 equivalents) dropwise to the solution at room temperature.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting salt under vacuum.
-
The solubility of the resulting salt in aqueous buffers can then be determined using a standard shake-flask method.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol outlines the preparation of a stock solution and working solutions of an n-propylhydrazine derivative using a co-solvent system.
Materials:
-
n-Propylhydrazine derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of the n-propylhydrazine derivative into a sterile, dry vial.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Working Solution Preparation:
-
To prepare your working solution, dilute the DMSO stock solution into your experimental aqueous buffer.
-
It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 1%).
-
Vortex the working solution immediately after adding the stock solution to ensure homogeneity.
-
Protocol 3: Improving Solubility with Cyclodextrin Complexation
This protocol provides a general method for preparing an inclusion complex of a hydrophobic n-propylhydrazine derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
Hydrophobic n-propylhydrazine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Beaker
-
Freeze-dryer (lyophilizer)
Procedure:
-
Preparation of the Cyclodextrin Solution:
-
Dissolve a known amount of HP-β-CD in deionized water with stirring to create a concentrated solution (e.g., 10-40% w/v).
-
-
Complex Formation:
-
Slowly add the hydrophobic n-propylhydrazine derivative to the stirring HP-β-CD solution at room temperature. A 1:1 molar ratio is a good starting point, but other ratios can be explored.
-
Continue stirring the mixture for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer over time as the derivative is encapsulated.
-
-
Isolation of the Complex (Lyophilization):
-
Freeze the resulting solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).
-
Lyophilize the frozen solution using a freeze-dryer until all the water has been removed. This will yield a solid, amorphous powder of the n-propylhydrazine derivative-cyclodextrin complex.
-
-
Solubility Assessment:
-
The solubility of the lyophilized powder in aqueous buffers can then be determined and compared to that of the uncomplexed derivative.
-
Visualizations
References
preventing hygroscopic degradation of propylhydrazine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hygroscopic degradation of propylhydrazine hydrochloride during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of the powder | Exposure to ambient humidity. | Immediately transfer the compound to a desiccator with a fresh desiccant. For future use, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. |
| Inconsistent results in experiments | Partial degradation of the compound due to moisture absorption. | It is recommended to use a fresh, unopened container of this compound for critical experiments. If this is not possible, purify the existing stock by recrystallization from an appropriate solvent mixture, such as ethanol-water, and thoroughly dry it under vacuum.[1] Store the purified compound under inert gas. |
| Visible discoloration of the material | Potential chemical degradation, possibly accelerated by moisture and light. | Discard the discolored material. Review storage procedures to ensure the compound is protected from light and stored in a cool, dark place. |
| Difficulty in accurately weighing the compound | Rapid moisture uptake from the atmosphere. | Weigh the compound in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Use a pre-weighed, sealed container for transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at 2-8°C in a tightly sealed container. To prevent moisture absorption, it is highly recommended to store it in a desiccator with a suitable desiccant or under an inert atmosphere (e.g., nitrogen or argon).[1][2] The storage area should be dry, cool, and well-ventilated.[3]
Q2: Why is it crucial to protect this compound from moisture?
A2: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes like caking and clumping, as well as chemical degradation, which can compromise the purity and reactivity of the compound, leading to inaccurate experimental results.
Q3: What are the signs of degradation in this compound?
A3: Physical signs of degradation include a change in appearance from a solid powder to a clumped or caked mass, and possibly discoloration. Chemically, degradation can be confirmed by analytical techniques such as HPLC, which may show the appearance of new impurity peaks.
Q4: Can I use this compound that has been exposed to air?
A4: For non-critical applications, you might be able to use it after thoroughly drying it under vacuum. However, for sensitive experiments where purity is crucial, it is strongly advised to use a fresh sample or repurify the material.
Q5: What is the recommended procedure for handling this compound outside of a controlled atmosphere?
A5: If a glove box is unavailable, work quickly to minimize exposure to ambient air. Have all necessary equipment ready beforehand. Use a fume hood to avoid inhalation.[4] Seal the container immediately after dispensing the required amount. For transfers, use a sealed container.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the hygroscopicity and moisture content of this compound.
Dynamic Vapor Sorption (DVS) Analysis
This method is used to determine the extent and rate of moisture absorption by the compound at various relative humidity (RH) levels.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto the DVS instrument's microbalance.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Sorption/Desorption Isotherm:
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a set threshold).
-
Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.
-
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. The shape of the isotherm provides information on the hygroscopic nature of the material.
Thermogravimetric Analysis (TGA)
TGA is used to determine the moisture content of the compound by measuring the weight loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass.
-
Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into a TGA pan.
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., dry nitrogen).
-
Monitor the weight loss as a function of temperature. The weight loss at temperatures corresponding to the boiling point of water (around 100°C) is attributed to the evaporation of absorbed moisture.[5]
-
-
Data Analysis: The percentage of weight loss in the relevant temperature range corresponds to the moisture content of the sample.
Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator with a suitable solvent (e.g., anhydrous methanol). The system should be pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Introduction: Accurately weigh a sample of this compound and quickly introduce it into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.
-
Titration: The Karl Fischer reagent, containing iodine, is added to the sample. The iodine reacts with the water in the sample in a 1:1 molar ratio. The endpoint of the titration is detected potentiometrically when an excess of iodine is present.
-
Calculation: The amount of water in the sample is calculated based on the volume of Karl Fischer reagent consumed and its known water equivalent.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling and analysis of this compound.
Caption: Logical relationship for ideal storage of this compound.
Caption: Experimental workflow for assessing this compound quality.
References
Technical Support Center: Addressing Neurotoxicity Concerns in Biological Applications of Hydrazines
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing hydrazine-containing compounds in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential neurotoxicity concerns and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of hydrazine-induced neurotoxicity?
A1: Hydrazine's neurotoxicity primarily stems from two key mechanisms:
-
Disruption of GABAergic and Glutamatergic Systems: Hydrazine and its derivatives can interfere with the synthesis of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] They achieve this by inhibiting pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P), which is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD) that synthesizes GABA.[1][2] This leads to a reduction in GABA levels, disrupting the balance with the primary excitatory neurotransmitter, glutamate, which can result in seizures.[1]
-
Induction of Oxidative Stress: The metabolism of hydrazines can generate free radical intermediates and reactive oxygen species (ROS).[2][3] This occurs through both enzymatic and non-enzymatic pathways, often enhanced by the presence of metal ions.[3][4] The resulting oxidative stress can deplete cellular antioxidants like glutathione, leading to damage of cellular macromolecules, including DNA, and compromising overall cell integrity.[3]
Q2: What are the common symptoms of acute hydrazine exposure observed in laboratory settings?
A2: Acute exposure to hydrazines can manifest in a range of neurological symptoms, from central nervous system (CNS) depression at lower doses to tremors and seizures at higher doses.[1][2] Inhalation exposure may also lead to respiratory issues like pulmonary edema.[1]
Q3: Are there any known antidotes or treatments for hydrazine-induced neurotoxicity?
A3: Yes, the administration of pyridoxine (vitamin B6) is a recognized treatment for seizures caused by hydrazine exposure.[1][5][6] Pyridoxine helps to replenish the depleted levels of its active form, P5P, which is crucial for GABA synthesis.[1] For actively seizing patients, intravenous administration of pyridoxine is often recommended.[1]
Q4: My hydrazine-containing compound is causing significant cytotoxicity in my cell-based assays. What could be the cause?
A4: Significant cytotoxicity can arise from several factors related to the inherent properties of hydrazines:
-
Oxidative Stress: As mentioned, hydrazines can induce the production of ROS, leading to oxidative stress and cell death.[3][7]
-
Mitochondrial Dysfunction: Hydrazine has been shown to decrease mitochondrial activity, which is a key indicator of cell health.[7]
-
Instability of the Hydrazine Moiety: Some hydrazine derivatives can be unstable and degrade over time, a process often indicated by a change in color (e.g., turning yellow or brown).[8] These degradation products could be more toxic or interfere with your assay.
-
Reaction with Media Components: Hydrazines are reactive molecules and could potentially react with components in your cell culture media, forming toxic byproducts.
Q5: I am using a hydrazine-based fluorescent probe and observing high background fluorescence. How can I troubleshoot this?
A5: High background fluorescence can be a common issue. Here are some troubleshooting steps:
-
Autofluorescence of the Compound: The hydrazine-containing molecule itself might be inherently fluorescent. Measure the fluorescence of the compound in your assay buffer without cells to determine its contribution to the background.
-
Reaction with Assay Components: The hydrazine moiety could react with components of your assay reagents, leading to the formation of a fluorescent product. Run a control with your probe and assay reagents in the absence of cells.
-
Light-Induced Degradation: Some fluorescent probes can be sensitive to light. Minimize the exposure of your probe and stained cells to light.
-
Inadequate Washing: Ensure that you are performing sufficient washing steps to remove any unbound probe before measurement.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Problem: Low Yield or Incomplete Reaction in Bioconjugation
| Potential Cause | Recommended Solution(s) |
| Insufficient Hydrazine Reagent | Increase the molar excess of the hydrazine-containing reagent to drive the reaction to completion.[9] |
| Suboptimal pH | Hydrazone ligation is often most efficient at a slightly acidic pH (around 4.5-5.5).[10] Ensure your reaction buffer is within the optimal pH range for your specific reagents. |
| Hydrolysis of Reagents | Use fresh solutions of your reagents, as some can be susceptible to hydrolysis, which reduces their reactivity.[10] |
| Interfering Buffer Components | Avoid buffers containing components that can react with your starting materials. Buffer exchange into a suitable non-reactive buffer like PBS or MES before starting the conjugation.[10] |
Problem: Unexpected Side Products in a Reaction
| Potential Cause | Recommended Solution(s) |
| Degradation of Hydrazine Reagent | Use a fresh, high-purity hydrazine reagent. A color change in the reagent is often an indicator of degradation.[8] |
| Oxidation | The primary degradation pathway for many hydrazines is oxidation. Store your hydrazine compounds in a cool, dry, and dark place to minimize this.[8] |
| Side Reactions | The formation of byproducts like ketazines can occur if the initially formed hydrazone reacts with another molecule of the carbonyl compound. Using a sufficient excess of the hydrazine reagent can help minimize this.[9] |
Quantitative Data on Hydrazine Toxicity
The following tables summarize key toxicity values for hydrazine and some of its derivatives. These values are essential for risk assessment and for designing experiments with appropriate safety precautions.
Table 1: Acute Lethal Dose (LD50) and Lethal Concentration (LC50) of Hydrazines
| Compound | Route of Exposure | Species | LD50/LC50 Value |
| Hydrazine | Oral | Rat | 60-90 mg/kg bw[11] |
| Hydrazine | Oral | Mouse | 59-83 mg/kg bw[11] |
| Hydrazine | Dermal | Rabbit | 91 mg/kg bw[11] |
| Hydrazine | Inhalation (4 hours) | Rat | 570 ppm[12] |
| Hydrazine | Inhalation (4 hours) | Mouse | 252 ppm[12] |
| 1,1-Dimethylhydrazine | Inhalation (4 hours) | Rat | 252 ppm[12] |
| 1,2-Dimethylhydrazine | Oral | Mouse | 11.7 mg/kg bw (male), 27.1 mg/kg bw (female)[12] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of Hydrazines
| Compound | Route of Exposure | Species | Effect | NOAEL | LOAEL |
| Hydrazine | Oral | Rat | Body weight suppression | - | 0.13 mg/kg bw/day[11] |
| Hydrazine | Oral | Mouse | Body weight suppression | - | 0.3 mg/kg bw/day[11] |
| Hydrazine | Inhalation (intermediate) | Mouse | Liver effects | - | 0.2 ppm[12] |
| 1,1-Dimethylhydrazine | Inhalation (intermediate) | Rat/Mouse | Liver effects | - | 0.05 ppm[12] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the neurotoxicity of hydrazine-containing compounds.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Hydrazine-containing test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the hydrazine-containing compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Hydrazine-containing test compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 - 5x10^4 cells/well in 100 µL of complete medium.[14]
-
Compound Treatment: Add your hydrazine-containing test compounds and vehicle controls to the appropriate wells.
-
Incubation: Incubate the cells for the desired exposure period at 37°C.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[7]
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS using a fluorescent probe like DCF-DA.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
Hydrazine-containing test compound
-
DCF-DA (2',7'-dichlorofluorescin diacetate) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your hydrazine-containing compound for the desired duration.
-
Washing: Remove the culture medium and gently wash the cells with PBS.[15]
-
Probe Loading: Add the DCF-DA solution (diluted in PBS or serum-free media) to the cells and incubate for 30-60 minutes at 37°C in the dark.[15]
-
Washing: Remove the DCF-DA solution and wash the cells again with PBS to remove any excess probe.[15]
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
Signaling Pathways and Experimental Workflows
Hydrazine-Induced Neurotoxicity and Cellular Defense Mechanisms
Caption: Hydrazine neurotoxicity pathways and the Nrf2-mediated defense.
Experimental Workflow for Assessing Hydrazine Cytotoxicity
Caption: Workflow for evaluating the cytotoxicity of hydrazine compounds.
Safer Alternatives for Bioconjugation
While hydrazone linkers are effective for certain applications, their potential for instability and the inherent reactivity of the hydrazine moiety have led to the development of alternative bioconjugation chemistries. The choice of linker is critical, especially in the development of therapeutics like antibody-drug conjugates (ADCs).
Table 3: Comparison of Common Bioconjugation Linkers
| Linker Chemistry | Target Functional Group | Reaction pH | Stability in Plasma | Key Advantages | Key Disadvantages |
| Hydrazone | Aldehydes, Ketones | 4.5 - 7.0[12] | Moderate; susceptible to hydrolysis[6] | pH-sensitive release, useful for targeting acidic tumor microenvironments.[12] | Potential for premature drug release; reactivity of hydrazine.[6] |
| Maleimide-Thiol | Thiols (-SH) | 6.5 - 7.5[] | Moderate; can undergo retro-Michael reaction leading to drug exchange.[5] | High reactivity and specificity for thiols.[17] | Potential for instability in plasma; can react with albumin.[5] |
| "Click" Chemistry (e.g., SPAAC) | Azides, Alkynes | Physiological | High | Bioorthogonal (highly specific), fast reaction kinetics, high stability.[10] | Requires introduction of azide or alkyne handles into biomolecules. |
| Valine-Citrulline (VC) | (Enzymatic cleavage) | Physiological | High | Cleaved by lysosomal proteases (e.g., Cathepsin B), enabling intracellular drug release.[8] | Efficacy depends on enzyme expression levels in target cells. |
| Silyl Ether | (Acid-cleavable) | Physiological | High (t1/2 > 7 days) | More stable than hydrazone linkers in plasma. | Requires careful synthesis of the linker. |
By understanding the mechanisms of hydrazine neurotoxicity, utilizing appropriate experimental controls and protocols, and considering safer alternatives when possible, researchers can mitigate the risks and obtain more reliable and reproducible results in their biological applications of hydrazines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10882C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Hydrazine Hydrochloride Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in forced degradation studies of hydrazine hydrochloride compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on hydrazine hydrochloride compounds?
Forced degradation, or stress testing, is a critical component of the drug development process. The primary goals are to:
-
Identify potential degradation products: This helps in understanding the intrinsic stability of the drug molecule.
-
Elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its chemical behavior.
-
Develop and validate stability-indicating analytical methods: These methods are crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradants, ensuring the quality, safety, and efficacy of the drug product throughout its shelf life.
-
Inform formulation and packaging development: Knowledge of a compound's sensitivities (e.g., to light or oxygen) guides the selection of appropriate excipients and packaging to protect the drug.
Q2: What are the typical stress conditions applied in forced degradation studies for hydrazine hydrochloride compounds?
According to ICH guidelines, the key stress conditions include:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Base Hydrolysis: Commonly employing 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Oxidation: Using reagents like 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Exposing the compound to high temperatures, often in a controlled oven.
-
Photolytic Degradation: Exposing the compound to UV and visible light.
Q3: Why are hydrazine hydrochloride compounds particularly susceptible to degradation?
The hydrazine moiety (-NHNH₂) is highly reactive, making these compounds prone to several degradation pathways:
-
Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazine group susceptible to oxidation, which can lead to the formation of free radicals.
-
Hydrolysis: The C-N bond can be susceptible to cleavage under acidic or basic conditions.
-
Chelation with metal ions: The hydrazine group can form complexes with metal ions, which can catalyze degradation reactions.[1] This is a crucial consideration for both formulation and the analytical setup (e.g., HPLC system).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your forced degradation experiments and subsequent analysis.
Issue 1: Inconsistent or Poorly Resolved Peaks in HPLC Analysis
Q: My chromatogram shows peak tailing or fronting for the parent hydrazine hydrochloride compound. What could be the cause and how can I fix it?
A: Peak asymmetry is a common issue when analyzing basic compounds like hydrazine derivatives.
-
Cause 1: Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase HPLC columns has free silanol groups (Si-OH) that can be deprotonated and interact with the basic hydrazine compound, leading to peak tailing.
-
Cause 2: Chelation with Metal Ions: Hydrazine compounds can chelate with trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system (e.g., frits). This can create an alternative retention mechanism, causing peak tailing.
-
Solution: Use a mobile phase containing a chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA), to sequester metal ions. Alternatively, using a column with a PEEK (polyether ether ketone) lining can minimize contact with metal surfaces.
-
-
Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.
-
Issue 2: Appearance of Extraneous or "Ghost" Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatograms, even in blank runs. What is the source of these ghost peaks?
A: Ghost peaks can arise from several sources and require a systematic approach to diagnose.
-
Cause 1: Carryover from Previous Injections: Highly retained degradation products or excipients from a previous run can elute in a subsequent injection.
-
Solution: Implement a robust column washing step after each run, using a strong solvent (like 100% acetonitrile or methanol) to flush the column.
-
-
Cause 2: Contamination of the Mobile Phase or System: Impurities in the solvents or microbial growth in the mobile phase reservoirs can lead to ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepare the mobile phase. Filter all mobile phases before use and do not let aqueous mobile phases sit for extended periods.
-
-
Cause 3: Injector or Sample Loop Contamination: Residue from previous samples can accumulate in the injector port or sample loop.
-
Solution: Develop a routine cleaning procedure for the injector and sample loop as part of your standard operating procedure.
-
Issue 3: Excessive or No Degradation Observed
Q: I am either seeing complete degradation of my compound or no degradation at all. How can I achieve the target degradation of 5-20%?
A: Finding the right stress conditions often requires a systematic approach.
-
Problem: Excessive Degradation
-
Solution: The stress conditions are likely too harsh. Reduce the severity by:
-
Lowering the concentration of the stressor (e.g., use 0.01 M HCl instead of 1 M HCl).
-
Decreasing the temperature.
-
Shortening the exposure time.
-
-
-
Problem: No or Insufficient Degradation
-
Solution: The stress conditions are too mild. Increase the severity by:
-
Increasing the concentration of the stressor.
-
Raising the temperature.
-
Extending the exposure time.
-
-
It is recommended to perform initial range-finding experiments with a matrix of conditions to efficiently identify the optimal stress level for each degradation pathway.
Data Presentation: Forced Degradation of a Hydrazine Hydrochloride Analog
The following table summarizes the degradation of dihydralazine, a close structural analog of hydralazine, under various stress conditions. This data is representative of what might be observed in a forced degradation study.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation | Major Degradants Identified |
| Acidic Hydrolysis | 1 M HCl | 300 min | 70°C | 1.61% | Minimal degradation |
| Basic Hydrolysis | 1 M NaOH | 300 min | 70°C | 100% | Phthalazinone, Phthalazine |
| Neutral Hydrolysis | pH 7 Buffer | 300 min | 70°C | 38.54% | Phthalazinone |
| Thermal (Solid) | Dry Heat | 2 months | 70°C (80% RH) | 22.01% | Not specified |
| Photolytic (Solution) | UV/Vis Light | 6 ICH doses | Ambient | 16.71% | (Phenylmethyl)hydrazine |
Data adapted from a study on dihydralazine.[5]
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
Acid/Base Hydrolysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the hydrazine hydrochloride compound in a suitable solvent (e.g., water or methanol).
-
Stress Application:
-
Acid: Mix the sample solution with an equal volume of 1 M HCl.
-
Base: Mix the sample solution with an equal volume of 1 M NaOH.
-
Control: Mix the sample solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization:
-
Neutralize the acidic samples with an equivalent amount of 1 M NaOH.
-
Neutralize the basic samples with an equivalent amount of 1 M HCl.
-
-
Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound.
-
Stress Application: Add an appropriate volume of 3% H₂O₂ to the sample solution.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw and analyze aliquots at various time points.
-
Analysis: Analyze the samples directly or after appropriate dilution by HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies.
Potential Degradation Pathway
Caption: Simplified potential degradation pathway for hydralazine.
References
- 1. US6825196B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
neutralization of hydrochloride salt for in situ hydrazine formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the neutralization of hydrochloride salts for the in situ formation of hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of neutralizing a hydrazine hydrochloride salt before a reaction?
Hydrazine is often stored and handled as a hydrochloride salt (e.g., hydrazine monohydrochloride or dihydrochloride) to improve its stability and reduce the hazards associated with the volatile and highly reactive free base.[1] For hydrazine to act as a nucleophile in subsequent reactions, such as the formation of hydrazones or triazoles, the free base must be liberated in situ.[2][3] This is achieved by neutralizing the acidic hydrochloride salt with a suitable base.
Q2: Which bases are commonly used for the neutralization of hydrazine hydrochloride?
Several bases can be used to neutralize hydrazine hydrochloride salts. The choice often depends on the specific reaction conditions, the solvent, and the compatibility with other reagents. Commonly used bases include:
-
Sodium Acetate (NaOAc) : A frequently recommended mild base.[3]
-
Sodium Bicarbonate (NaHCO₃) : Another common and mild inorganic base.[3]
-
Triethylamine (Et₃N or TEA) : An organic base that is soluble in many organic solvents.[3]
Q3: How much base is required for the neutralization?
The stoichiometry depends on the form of the hydrazine salt. For hydrazine dihydrochloride (N₂H₆Cl₂), two equivalents of a base are required for complete neutralization.[3] For hydrazine monohydrochloride (N₂H₅Cl), one equivalent is needed. It is common practice to use a slight excess of the base to ensure the reaction goes to completion.
Q4: What are the critical safety precautions when working with hydrazine?
Hydrazine and its derivatives are hazardous. Even though the hydrochloride salt is safer than the free base, proper safety measures are essential.[1][4]
-
Toxicity and Carcinogenicity : Hydrazine is toxic and a suspected carcinogen.[1][5] Avoid inhalation, ingestion, and skin contact.[4]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]
-
Explosive Potential : Hydrazine is a powerful explosive.[3] Although less of a risk when generated in situ in solution, care should be taken to avoid isolating pure hydrazine.
-
Waste Disposal : Hydrazine waste must be neutralized before disposal. This can be done using an oxidizing agent like a dilute solution of calcium hypochlorite or hydrogen peroxide.[1][6]
Troubleshooting Guide
Problem: The subsequent reaction shows low or no yield.
-
Possible Cause 1: Incomplete Neutralization. The hydrazine salt may not have been fully neutralized, leaving an insufficient concentration of the free hydrazine nucleophile.
-
Solution: Ensure the correct stoichiometry of the base is used (2 equivalents for dihydrochloride, 1 for monohydrochloride).[3] Consider adding the base in small portions to drive the equilibrium.[3] If using a weak base, allow sufficient time for the neutralization to complete before adding other reagents.
-
-
Possible Cause 2: Base Incompatibility. The chosen base or the salt byproduct might be interfering with the main reaction or catalyst.
-
Solution: Review the literature for your specific reaction type. If using an organic base like triethylamine, the resulting triethylammonium chloride salt is soluble in organic solvents. If using an inorganic base like sodium acetate, the resulting sodium chloride may precipitate, which can sometimes be beneficial.
-
-
Possible Cause 3: Hydrazine Decomposition. The free hydrazine, once formed, can be unstable under certain conditions (e.g., presence of air, catalytic metals like copper).[6][7]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously clean to avoid metal contaminants. Add the electrophile shortly after the in situ hydrazine formation is expected to be complete.
-
Problem: Unexpected side products are observed.
-
Possible Cause 1: Reaction with the Neutralizing Agent. The base itself (especially an amine base like triethylamine) could potentially compete with hydrazine as a nucleophile.
-
Solution: Switch to a non-nucleophilic base, such as sodium bicarbonate or sodium acetate.[3]
-
-
Possible Cause 2: Side Reactions of Hydrazine. Free hydrazine can participate in side reactions, particularly if the electrophile is not added promptly.[7]
-
Solution: Optimize the timing of reagent addition. Ensure the electrophilic partner is present as soon as a sufficient concentration of free hydrazine is generated.
-
Data Presentation
Table 1: Comparison of Common Bases for Hydrazine Hydrochloride Neutralization
| Base | Formula | Type | Stoichiometry (for Dihydrochloride) | Key Considerations |
| Sodium Acetate | CH₃COONa | Weak Inorganic | 2 equivalents | Good option, often used solid and anhydrous.[3] |
| Sodium Bicarbonate | NaHCO₃ | Weak Inorganic | 2 equivalents | Mild and inexpensive; may produce CO₂ gas.[3] |
| Triethylamine | (C₂H₅)₃N | Organic Amine | 2 equivalents | Soluble in organic solvents; resulting salt is also soluble.[3] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Hydrazine Formation for Hydrazone Synthesis
This protocol describes a general method for neutralizing hydrazine dihydrochloride with sodium acetate for a subsequent reaction with an aldehyde to form a hydrazone.
Materials:
-
Hydrazine dihydrochloride (N₂H₆Cl₂)
-
Anhydrous Sodium Acetate (NaOAc)
-
Aldehyde
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Add hydrazine dihydrochloride (1.0 - 1.2 eq) to the solution and stir to dissolve or suspend.
-
In small portions, add anhydrous sodium acetate (2.0 - 2.4 eq) to the stirring mixture at room temperature.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique. The reaction is often complete within a few hours at room temperature but may require gentle heating depending on the reactivity of the aldehyde.
-
Upon completion, the workup procedure will vary. Typically, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Safety Note: Always perform this reaction in a well-ventilated fume hood and wear appropriate PPE.[3]
Visualizations
Caption: Workflow for in situ hydrazine formation and subsequent reaction.
Caption: Troubleshooting logic for low yield in hydrazine-based reactions.
References
- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. arxada.com [arxada.com]
- 7. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Propylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of propylhydrazine hydrochloride. Ensuring the purity, potency, and consistency of this compound is critical in research and pharmaceutical development. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.
Due to the limited availability of public, directly comparable validation data specifically for this compound, this guide presents data for hydrazine and its short-chain alkyl derivatives as representative examples of expected performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent analytical techniques for the analysis of hydrazine compounds.[1] These methods are effective in separating the target compound from potential impurities.
Comparison of Analytical Methods
The following tables summarize typical performance data for validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) methods. These techniques often require a derivatization step to improve the chromatographic properties and detectability of small, polar hydrazine compounds.
Table 1: Comparison of HPLC Method Validation Parameters for Hydrazine Analysis
| Validation Parameter | HPLC-UV (with Salicylaldehyde Derivatization)[2][3] | HPLC-MS/MS (with p-Anisaldehyde Derivatization)[4] |
| Linearity Range | 3.1 ppm - 9.4 ppm | 0.0493 ng/mL - 12.3 ng/mL |
| Correlation Coefficient (R²) | 0.998 | 0.9985 |
| Accuracy (% Recovery) | 98.21% - 100.18% | 86% - 114% (%RE ≤ 14%) |
| Precision (% RSD) | Intra-day: 2.49% | Inter-day: ≤ 15% |
| Limit of Detection (LOD) | 1.03 ppm | Not explicitly stated, but LLOQ is 0.0493 ng/mL |
| Limit of Quantitation (LOQ) | 3.1 ppm | 0.0493 ng/mL |
Table 2: GC Method Validation Parameters for Hydrazine Analysis
| Validation Parameter | GC-FID (with Acetone Derivatization)[5] |
| Linearity Range | 0.000842 mg/mL - 0.842 mg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Accuracy (% Recovery) | Data not provided |
| Precision (% RSD) | Data not provided |
| Limit of Detection (LOD) | Data not provided |
| Limit of Quantitation (LOQ) | Data not provided |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are representative experimental protocols for RP-HPLC and GC methods suitable for the analysis of this compound, based on methods validated for similar hydrazine compounds.
RP-HPLC-UV Method with Salicylaldehyde Derivatization[2][3]
This method is designed for the quantification of hydrazine, and a similar approach can be adapted for this compound.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm
-
Mobile Phase: Buffer:Methanol (25:75 v/v). The buffer consists of 10 g of ammonium dihydrogen phosphate in 1000 mL of water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Injection Volume: Not specified
-
-
Standard and Sample Preparation:
-
Standard Preparation: A stock solution of hydrazine hydrate is prepared in water. This is further diluted, and a derivatizing agent, salicylaldehyde, is added. The mixture is allowed to react to form the hydrazone derivative.
-
Sample Preparation: An accurately weighed amount of the test sample is dissolved in a diluent, followed by the addition of salicylaldehyde. The solution is mixed and allowed to react before injection.
-
-
Validation Procedure:
-
Linearity: A series of at least six concentrations of the derivatized hydrazine standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: Recovery studies are performed by spiking a known amount of hydrazine into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): At least six replicate injections of the standard solution at 100% of the test concentration are analyzed.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day or with a different analyst or instrument.
-
-
GC-FID Method with Acetone Derivatization[5]
This method is suitable for the analysis of residual hydrazine and can be adapted for propylhydrazine.
-
Chromatographic Conditions:
-
Column: 20-m length x 0.18-mm i.d., 1µm film thickness, 6% cyanopropylphenyl-94% dimethylpolysiloxane (DB-624)
-
Injector Temperature: 200 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Initial temperature of 95°C
-
Carrier Gas: Helium
-
Column Flow: 1.3 mL/min
-
-
Standard and Sample Preparation:
-
Derivatizing Agent/Diluent: Acetone
-
Standard Preparation: A stock solution of hydrazine is prepared in acetone. The acetone acts as both the solvent and the derivatizing agent, forming acetone azine.
-
Sample Preparation: The sample is dissolved in acetone to a known concentration.
-
-
Validation Procedure:
-
Linearity: A series of hydrazine standards in acetone are prepared across a range of concentrations and injected to establish a calibration curve.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as guided by ICH Q2(R1) principles.
Caption: Workflow for Analytical Method Validation.
References
Propylhydrazine and its Derivatives: A Comparative Guide to Enzyme Inhibition Efficacy
In the landscape of pharmacological research, hydrazine derivatives represent a versatile class of compounds with significant potential as enzyme inhibitors. This guide provides a comparative analysis of the efficacy of propylhydrazine and other hydrazine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of novel therapeutics.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of various hydrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for propylhydrazine derivatives and other hydrazine compounds against different enzyme targets.
| Hydrazine Derivative | Target Enzyme | IC50 Value | Reference Compound | Target Disease/Area |
| N'-propyl-4-phenylbenzohydrazide | Histone Deacetylase 3 (HDAC3) | 12 nM | - | Oncology |
| Phenylhydrazine | Lysyl Oxidase (LOX) | 6 µM | - | Cancer Metastasis |
| Heptanohydrazide (Hydrazide 3) | Lysyl Oxidase (LOX) | ~20-30 µM | - | Cancer Metastasis |
| Heptylhydrazine (Alkyl hydrazine 4) | Lysyl Oxidase (LOX) | ~40-50 µM | - | Cancer Metastasis |
| Heptanoylsemicarbazide (Semicarbazide 5) | Lysyl Oxidase (LOX) | ~100 µM | - | Cancer Metastasis |
| Compound 2a (phenylhydrazone derivative) | Monoamine Oxidase A (hMAO-A) | 0.342 µM | Moclobemide (IC50 = 6.061 µM) | Depression |
| Compound 2b (phenylhydrazone derivative) | Monoamine Oxidase A (hMAO-A) | 0.028 µM | Moclobemide (IC50 = 6.061 µM) | Depression |
Data sourced from multiple studies, please refer to the original publications for detailed information.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, a detailed understanding of the experimental methodologies is crucial. Below is a representative protocol for an enzyme inhibition assay used to determine the IC50 values of hydrazine derivatives against lysyl oxidase (LOX).
Lysyl Oxidase (LOX) Inhibition Assay
Objective: To determine the concentration of a hydrazine derivative required to inhibit 50% of LOX enzymatic activity.
Materials:
-
Recombinant human LOX
-
Hydrazine derivative inhibitors (e.g., phenylhydrazine, alkyl hydrazines, hydrazides)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (cadaverine) as the substrate
-
Sodium borate buffer (pH 8.2)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the hydrazine inhibitor in DMSO.
-
Prepare working solutions of the inhibitor by serial dilution in sodium borate buffer.
-
Prepare a reaction mixture containing Amplex Red, HRP, and the substrate (cadaverine) in sodium borate buffer.
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a solution of recombinant human LOX to each well.
-
Add the various concentrations of the hydrazine inhibitor to the wells.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the reaction mixture (containing Amplex Red, HRP, and substrate) to each well.
-
The enzymatic reaction, where LOX oxidizes the substrate, produces hydrogen peroxide (H₂O₂).
-
HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of LOX inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical enzyme inhibition workflow and a relevant signaling pathway.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Inhibition of the LOX signaling pathway by hydrazine derivatives in cancer metastasis.
Cross-Reactivity of Alkyl Hydrazines in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of alkyl hydrazines in various enzymatic assays. By presenting quantitative data, detailed experimental protocols, and clear visual representations of experimental workflows, this document aims to be an essential resource for researchers investigating enzyme inhibition and drug development.
Introduction
Alkyl hydrazines are a class of organic compounds characterized by an alkyl group attached to a hydrazine moiety. They are known to be potent enzyme inhibitors, most notably of monoamine oxidases (MAOs).[1][] However, their reactivity raises questions about their specificity and potential for cross-reactivity with other enzymes. Understanding this cross-reactivity is crucial for drug development to minimize off-target effects and for basic research to ensure the specificity of experimental results. This guide compares the inhibitory activity of common alkyl hydrazines against three distinct enzyme classes: Monoamine Oxidases (MAOs), Lysyl Oxidases (LOXs), and Aldehyde Dehydrogenases (ALDHs), and contrasts their performance with non-hydrazine inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various alkyl hydrazines and non-hydrazine alternatives against MAO-A, MAO-B, LOX, and ALDH. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; a lower IC50 indicates a more potent inhibitor.[3]
Table 1: Inhibition of Monoamine Oxidase (MAO) Isoforms
| Compound | Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| Alkyl Hydrazines | ||||
| Phenelzine | Irreversible | 0.047[4] | 0.015[4] | 0.32 |
| Iproniazid | Irreversible | 37[5] | 42.5[5] | 1.15 |
| Non-Hydrazine Alternatives | ||||
| Tranylcypromine | Irreversible | - | - | Non-selective |
| Pargyline | Irreversible | - | - | MAO-B selective |
| Moclobemide | Reversible | - | - | MAO-A selective |
| Coptisine | Reversible | 1.8[6] | >100[6] | >55 |
| 4-Hydroxyderricin | Reversible | >100[5] | 3.43[5] | <0.03 |
Table 2: Inhibition of Lysyl Oxidase (LOX)
| Compound | Class | LOX IC50 (µM) |
| Alkyl Hydrazines | ||
| Phenelzine | Irreversible | - |
| Non-Hydrazine Alternatives | ||
| β-Aminopropionitrile (BAPN) | Irreversible | Widely used, but specific IC50 varies |
| PXS-6302 | Irreversible | - |
| CCT365623 (Aminomethylenethiophene) | Reversible | Low micromolar range[7] |
Table 3: Inhibition of Aldehyde Dehydrogenase (ALDH) Isoforms
| Compound | Class | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) |
| Alkyl Hydrazines | |||
| Procarbazine (active metabolite) | Irreversible | - | - |
| Non-Hydrazine Alternatives | |||
| Disulfiram | Irreversible | Specific inhibitor of ALDH1[8] | - |
| Daidzin | Selective | - | Potent and selective inhibitor[8] |
| CVT-10216 | Reversible | 1.3[8] | 0.029[8] |
| 4-Diethylaminobenzaldehyde | Reversible | Ki of 0.004[8] | - |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Monoamine Oxidase (MAO) Activity Assay (Amplex® Red Method)
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[9][10]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-A or MAO-B enzyme
-
Substrate (e.g., p-tyramine for both, benzylamine for MAO-B)
-
Inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)
-
1X Reaction Buffer
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of Amplex® Red reagent, HRP, and substrate in 1X Reaction Buffer.[9]
-
-
Sample Preparation:
-
Add diluted MAO enzyme to the wells of the microplate.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the test compound.
-
-
Initiate Reaction:
-
Add the Amplex® Red working solution to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points to determine the reaction kinetics.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction from the fluorescence signal over time.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay is based on the detection of H₂O₂ produced from the oxidation of a proprietary LOX substrate.[11][12][13]
Materials:
-
LOX Assay Buffer
-
LOX Substrate
-
LOX Developer
-
LOX Probe
-
LOX enzyme (or cell/tissue extracts)
-
96-well microplate (black)
-
Fluorescence microplate reader (Ex/Em = 535/587 nm or 540/590 nm)
Procedure:
-
Reagent Preparation:
-
Sample Preparation:
-
Add the LOX enzyme or sample to the wells of the microplate.
-
For inhibitor studies, pre-incubate the enzyme with the test compound.
-
-
Initiate Reaction:
-
Add the Reaction Mix to each well.
-
-
Measurement:
-
Incubate at 37°C for 10-40 minutes, protected from light.[1]
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Determine LOX activity from the fluorescence readings and calculate IC50 values for inhibitors.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric/Fluorometric)
ALDH activity can be measured by monitoring the production of NADH, either through its absorbance at 340 nm or by coupling it to a colorimetric or fluorometric probe.[14][15][16]
Materials:
-
ALDH Assay Buffer
-
ALDH enzyme (or cell/tissue lysates)
-
NAD⁺
-
Colorimetric probe (e.g., WST) or direct fluorescence measurement of NADH (Ex/Em = 340/460 nm)[14][15]
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Initiate Reaction:
-
Add the working reagent mix to the wells containing the sample.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of NADH production from the change in absorbance or fluorescence.
-
Determine IC50 values for inhibitors by measuring the reaction rate at different inhibitor concentrations.
-
Visualizations
The following diagrams illustrate the experimental workflow for a typical enzymatic inhibition assay and the concept of cross-reactivity.
Figure 1: Generalized workflow for an in vitro enzymatic inhibition assay.
Figure 2: Conceptual diagram of alkyl hydrazine cross-reactivity with multiple enzyme targets.
Conclusion
The data presented in this guide indicate that alkyl hydrazines, while potent inhibitors of their primary targets like MAOs, have the potential for cross-reactivity with other enzyme systems. This is an important consideration in both therapeutic and research contexts. The provided experimental protocols offer a starting point for researchers to conduct their own cross-reactivity studies. Further investigation into the inhibitory profiles of a wider range of alkyl hydrazines against a broader panel of enzymes is warranted to fully characterize their selectivity and to guide the development of more specific enzyme inhibitors.
References
- 1. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. sciencellonline.com [sciencellonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
literature review of propylhydrazine hydrochloride applications in oncology
For Researchers, Scientists, and Drug Development Professionals
Propylhydrazine hydrochloride, known in clinical practice as procarbazine, is a methylhydrazine derivative with a long history in oncology. As a DNA alkylating agent, it has been a component of various chemotherapy regimens for cancers such as Hodgkin's lymphoma and malignant gliomas. This guide provides a comprehensive literature review of its applications, objectively comparing its performance with alternative treatments, supported by experimental data.
Comparative Efficacy and Safety
Procarbazine is rarely used as a monotherapy and is most effective as part of combination chemotherapy. Its performance is best evaluated in the context of these regimens.
Hodgkin's Lymphoma: BEACOPP vs. ABVD
Procarbazine is a key component of the BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, procarbazine, and prednisone) regimen, often compared to the ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) regimen for advanced-stage Hodgkin's lymphoma.
Table 1: Comparison of BEACOPP and ABVD Regimens in Advanced Hodgkin's Lymphoma
| Outcome Measure | BEACOPP | ABVD | Reference(s) |
| Efficacy | |||
| 7-Year Overall Survival (OS) | 87.7% | 84.3% | [1][2] |
| 7-Year Progression-Free Survival (PFS) | 81.1% | 71.1% | [1][2] |
| Toxicity | |||
| Grade 4 Leukopenia | 90% | 19% | [3] |
| Grade 4 Thrombocytopenia | 47% | 2% | [3] |
| Grade 4 Infection | 8% | 1% | [3] |
| Secondary Myelodysplasia/Acute Myeloid Leukemia (MDS/AML) | 13 cases (out of 554 patients) | 0 cases (out of 624 patients) | [1] |
Malignant Gliomas: PCV vs. Temozolomide
In the treatment of high-grade gliomas, procarbazine is a component of the PCV (procarbazine, lomustine, and vincristine) regimen. This has been compared to temozolomide (TMZ), another alkylating agent.
Table 2: Comparison of PCV and Temozolomide in Recurrent High-Grade Glioma
| Outcome Measure | PCV (Procarbazine, Lomustine, Vincristine) | Temozolomide (TMZ) | Reference(s) |
| Efficacy | |||
| Median Overall Survival (OS) | No clear survival benefit over TMZ | No clear survival benefit over PCV | [4][5] |
| 12-Week Progression-Free Survival (PFS) | Not directly compared in this study | 63.6% (5-day schedule) | [4][5] |
| Toxicity | |||
| Grade 3/4 Anemia | 45.5% | Data for TMZ not specified in this study | [6][7] |
| Grade 3/4 Thrombocytopenia | 70.4% | Data for TMZ not specified in this study | [6][7] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound and its alternatives are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or the alternative drug for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8][9][10][11][12]
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired concentrations of this compound or the alternative drug.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of green-fluorescent nuclei relative to the total number of DAPI-stained nuclei.[13]
Long-Term Cell Survival: Clonogenic Assay
The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: Allow the cells to attach for 24 hours, then treat with different concentrations of this compound or the alternative drug for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.[14][15][16]
DNA Damage Response: Western Blot
Western blotting can be used to detect changes in the expression and phosphorylation of proteins involved in the DNA damage response pathway.
Protocol:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against DNA damage response proteins (e.g., γH2AX, p53, ATM).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[17]
Signaling Pathways and Mechanisms of Action
This compound and its alternatives are DNA alkylating agents that induce cytotoxicity by damaging the DNA of cancer cells.
This compound (Procarbazine) Mechanism of Action
Procarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 and monoamine oxidase to its active metabolites. These metabolites act as alkylating agents, methylating DNA, which leads to DNA damage.[18][19][20][21] This damage, if not repaired, can inhibit DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[21]
Caption: Metabolic activation and mechanism of action of Procarbazine.
Temozolomide (TMZ) Mechanism of Action
Temozolomide is another oral alkylating agent that spontaneously converts to its active metabolite, MTIC, at physiological pH. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. The O6-methylguanine adduct is particularly cytotoxic and, if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks and apoptosis.
Caption: Mechanism of action of Temozolomide and the role of MGMT.
Dacarbazine Mechanism of Action
Dacarbazine is an alkylating agent that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolite, MTIC, the same active compound as temozolomide. MTIC then methylates DNA, leading to DNA damage and apoptosis.
Caption: Bioactivation and mechanism of action of Dacarbazine.
Experimental Workflow
A typical workflow for the in vitro comparison of this compound with an alternative anticancer agent is depicted below.
Caption: A generalized workflow for in vitro comparison of anticancer agents.
References
- 1. Long‐term overall survival and toxicities of ABVD vs BEACOPP in advanced Hodgkin lymphoma: A pooled analysis of four randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term overall survival and toxicities of ABVD vs BEACOPP in advanced Hodgkin lymphoma: A pooled analysis of four randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Temozolomide versus procarbazine, lomustine, and vincristine in recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Temozolomide versus procarbazine, lomustine, and vincristine in recurrent high-grade glioma. | Semantic Scholar [semanticscholar.org]
- 6. Clinical feasibility of modified procarbazine and lomustine chemotherapy without vincristine as a salvage treatment for recurrent adult glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms of DNA damage induced by procarbazine in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and DNA damage caused by the azoxy metabolites of procarbazine in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DNA adduct dosimetry and DNA repair in rats and pigs given repeated doses of procarbazine under conditions of carcinogenicity and human cancer chemotherapy respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Hydrazine Derivatives in Fischer Indole Synthesis: A Guide for Researchers
The Fischer indole synthesis, a cornerstone in the synthesis of the indole nucleus, is a versatile and widely used method in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of the starting hydrazine derivative significantly impacts the reaction's efficiency, yield, and overall success. This guide provides a comparative analysis of the performance of various hydrazine derivatives in the Fischer indole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagents for their synthetic endeavors.
Influence of Substituents on Hydrazine Derivatives
The electronic nature of substituents on the phenylhydrazine ring plays a crucial role in the outcome of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the aromatic ring of the hydrazine accelerate the reaction and often lead to higher yields.[1][2] Conversely, electron-withdrawing groups (EWGs) tend to hinder the reaction, requiring more forcing conditions and often resulting in lower yields.[2]
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups increase the electron density on the nitrogen atom, facilitating the key[3][3]-sigmatropic rearrangement step of the mechanism. This enhancement allows for milder reaction conditions and can improve the overall yield of the indole product.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halides (e.g., -Cl, -Br) decrease the nucleophilicity of the nitrogen atom, making the initial hydrazone formation and subsequent cyclization more challenging. Reactions with these derivatives often necessitate higher temperatures, stronger acids, and longer reaction times, and in some cases, the reaction may fail to proceed altogether.[4]
Quantitative Performance Comparison
The following table summarizes the performance of various hydrazine derivatives in the Fischer indole synthesis under different reaction conditions, as reported in the literature. It is important to note that a direct comparison of yields can be challenging due to the varied reaction conditions employed in different studies.
| Hydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | ZnCl₂ | 170 | 0.08 | 72-80 | [5] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 0.5 | 50 | [6] |
| 4-Methylphenylhydrazine (p-tolylhydrazine) | Isopropyl methyl ketone | Acetic Acid | Room Temp. | - | High | [7][8] |
| 2-Methylphenylhydrazine (o-tolylhydrazine) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | - | High | [7][8] |
| 4-Methoxyphenylhydrazine | Ketone 80 | Acetic Acid | - | - | 60 | [9] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 | [7] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | - | 4 | 30 | [7] |
| 2-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 | 51 | [8] |
| 1-Benzyl-1-phenylhydrazine | Ketone (+)-86 | Pyridine-HCl | 110 | - | - | [6] |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis using representative hydrazine derivatives are provided below.
Protocol 1: Synthesis of 2-Phenylindole using Phenylhydrazine
This protocol is adapted from a literature procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[5][10]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous Zinc Chloride (powdered)
-
Ethanol (95%)
-
Norit (activated carbon)
Procedure:
-
Preparation of Acetophenone Phenylhydrazone: In a flask, warm a mixture of 40 g (0.33 mol) of acetophenone and 36 g (0.33 mol) of phenylhydrazine on a steam cone for 1 hour. Dissolve the hot mixture in 80 ml of 95% ethanol. Induce crystallization by agitation and then cool the mixture in an ice bath. Collect the product by filtration and wash with 25 ml of ethanol. A second crop can be obtained by concentrating the filtrate. The total yield of acetophenone phenylhydrazone is typically 87-91%.[5]
-
Fischer Indole Synthesis: In a tall 1-liter beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.[5]
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid after 3-4 minutes, and white fumes will evolve.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
Work-up: Before the mixture solidifies, add 500 ml of water and 100 ml of concentrated hydrochloric acid. Break up the solid mass and heat the mixture to boiling.
-
Filter the hot solution through a Büchner funnel. Wash the solid residue with 200 ml of hot water.
-
Cool the filtrate to room temperature and collect the crude 2-phenylindole by filtration.
-
Purification: Dissolve the crude product in 500 ml of hot 95% ethanol. Decolorize the solution with Norit and filter hot. Wash the Norit with 75 ml of hot ethanol.
-
Cool the combined filtrates to room temperature to crystallize the 2-phenylindole. Collect the pure product by filtration and wash with cold ethanol. A second crop can be obtained from the filtrate. The total yield of 2-phenylindole is typically 72-80%.[5]
Protocol 2: Synthesis of a 3H-Indole Derivative using a Tolylhydrazine
This protocol is a general procedure based on the synthesis of methyl indolenines from tolylhydrazine hydrochlorides.[7][8]
Materials:
-
o- or m-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone or 2-Methylcyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, combine the tolylhydrazine hydrochloride (1 equivalent) and the ketone (1 equivalent).
-
Add glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by a standard aqueous work-up followed by purification, typically by column chromatography or recrystallization. High yields are generally observed for these reactions.[7][8]
Protocol 3: Synthesis of a Nitroindolenine using a Nitrophenylhydrazine
This protocol describes the synthesis of a nitro-substituted indolenine, highlighting the more forcing conditions required for hydrazines with electron-withdrawing groups.[8]
Materials:
-
o- or p-Nitrophenylhydrazine
-
2-Methylcyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrophenylhydrazine (1 equivalent), 2-methylcyclohexanone (1 equivalent), and glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain it for an extended period (e.g., 24 hours).[8] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid with a suitable base (e.g., 1 M NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitroindolenine. The yields for these reactions are often moderate.[8]
Visualizing the Fischer Indole Synthesis
The following diagrams illustrate the key mechanistic steps of the Fischer indole synthesis and a typical experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. ijnrd.org [ijnrd.org]
Comparative Guide to RP-HPLC Methods for Simultaneous Estimation of Hydrazine Derivatives
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of hydrazine and its derivatives is crucial due to their potential genotoxicity and use in various pharmaceutical processes. This guide provides an objective comparison of several validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, supported by experimental data, to assist in selecting the most suitable analytical approach.
Performance Comparison of Validated RP-HPLC Methods
The selection of an optimal RP-HPLC method for the simultaneous analysis of hydrazine derivatives is contingent on factors such as sensitivity, linearity, accuracy, and the specific derivatives of interest. The following tables summarize the performance characteristics of different methods, employing various derivatization agents to enhance chromatographic separation and detection.
Table 1: Comparison of Method Validation Parameters for Simultaneous Estimation of Hydrazine Derivatives
| Parameter | Method 1: Benzaldehyde Derivatization[1] | Method 2: p-Tolualdehyde Derivatization[2] | Method 3: Salicylaldehyde Derivatization[3][4] |
| Analytes | Hydrazine, Methylhydrazine, 1,1-Dimethylhydrazine | Hydrazine, Acetylhydrazine | Hydrazine |
| Matrix | Waters | Human Plasma | Pantoprazole Sodium Sesquihydrate |
| Detector | Spectrophotometric | Tandem Mass Spectrometry (MS/MS) | UV |
| Linearity Range | H: 1-500 µg/L, MH: 7-1000 µg/L, DMH: 5-1000 µg/L | H: 0.005-50 ng/mL, AH: 0.05-500 ng/mL | 3.1 ppm to 9.4 ppm |
| Correlation Coefficient (R²) | Not Specified | > 0.999 | 0.998 |
| Limit of Detection (LOD) | H: 0.3 µg/L, MH: 2.3 µg/L, DMH: 1.3 µg/L | H: 0.002 ng/mL, AH: 0.03 ng/mL | 3.1 ppm |
| Limit of Quantification (LOQ) | Not Specified | H: 0.005 ng/mL, AH: 0.05 ng/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | 95.38-108.12% | Not Specified |
| Precision (% RSD) | Not Specified | 1.24-14.89% | < 5.0% for system suitability |
H: Hydrazine, MH: Methylhydrazine, DMH: 1,1-Dimethylhydrazine, AH: Acetylhydrazine
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method 1: Benzaldehyde Derivatization[1] | Method 2: p-Tolualdehyde Derivatization[2] | Method 3: Salicylaldehyde Derivatization[3][4] | Method 4: 5-Nitro-2-Furaldehyde Derivatization[5] |
| Column | Not Specified | C18 | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) | Not Specified |
| Mobile Phase | Not Specified | Gradient Elution | Buffer and Methanol (25:75 v/v) | Gradient Elution |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | Not Specified |
| Detection Wavelength | 300, 282, and 298 nm | MS/MS Detection | 360 nm | 454 nm |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
Method 1: Benzaldehyde Derivatization for Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine in Water[1]
-
Derivatization: The derivatization reaction is performed at room temperature for 5 minutes at a pH of 9.4. The reaction mixture contains 0.6 M ammonium, 87 mM sodium dodecyl sulfate, and 3.5 mM benzaldehyde.
-
Chromatographic Conditions: The resulting derivatives are separated using reversed-phase HPLC with spectrophotometric detection at 300 nm for hydrazine, 282 nm for methylhydrazine, and 298 nm for 1,1-dimethylhydrazine.
Method 2: p-Tolualdehyde Derivatization for Hydrazine and Acetylhydrazine in Human Plasma[2]
-
Derivatization: Derivatization is achieved by ultrasonic manipulation for 40 minutes using p-tolualdehyde.
-
Chromatographic Conditions: The separation of the derivatized products is performed on a C18 column with gradient elution. Detection is carried out using tandem mass spectrometry (MS/MS), monitoring the mass transition ion-pairs (m/z) of 237.1 >> 119.9 for the hydrazine derivative and 176.9 >> 117.8 for the acetylhydrazine derivative.
Method 3: Salicylaldehyde Derivatization for Hydrazine in Pantoprazole Sodium Sesquihydrate[3][4]
-
Derivatization: Hydrazine is quantified through derivatization with salicylaldehyde.
-
Chromatographic Conditions: The HPLC analysis is conducted on an Inertsil ODS-3V column (250 mm × 4.6 mm, 5µm). The mobile phase consists of a mixture of buffer (10 gm ammonium dihydrogen phosphate in 1000 mL water) and methanol in a 25:75 (v/v) ratio. The flow rate is maintained at 1.0 mL/min, and the elution is monitored at 360 nm.
Method 4: 5-Nitro-2-Furaldehyde Derivatization for Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine[5]
-
Derivatization: This method utilizes a pre-column derivatization with 5-nitro-2-furaldehyde.
-
Chromatographic Conditions: The separation is achieved through reversed-phase HPLC with multiwave spectrophotometric detection of the formed derivatives in the visible spectral region. This approach has been shown to achieve detection limits for analytes lower than 1 μg/L.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for RP-HPLC method validation.
Caption: A typical workflow for the validation of an RP-HPLC method.
Conclusion
The choice of an appropriate RP-HPLC method for the simultaneous estimation of hydrazine derivatives depends on the specific analytical requirements, including the matrix, the target analytes, and the desired sensitivity. Derivatization with agents like benzaldehyde, p-tolualdehyde, and salicylaldehyde, coupled with suitable chromatographic conditions and detection techniques, allows for the development of robust and validated methods. The provided data and protocols offer a foundation for selecting and implementing a method tailored to specific research or quality control needs.
References
- 1. Simultaneous Determination of Hydrazine, Methylhydrazine and 1,1-Dimethylhydrazine in Waters by HPLC with Spectrophotometric Detection Using Catalysis to Obtain Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Specificity of Hydrazine-Derived Reactive Groups as Enzyme Inhibitors: A Comparative Guide
This guide provides a detailed comparison of hydrazine-derived reactive groups as enzyme inhibitors, focusing on their specificity, mechanism of action, and performance relative to other inhibitor classes. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these compounds in their work.
Introduction to Hydrazine-Derived Inhibitors
Hydrazine-containing compounds represent a versatile class of enzyme inhibitors with a long history in medicinal chemistry. Drugs such as the antidepressant iproniazid and the anti-tuberculosis agent isoniazid were among the first hydrazine derivatives to see clinical use.[1][2] The core of their activity lies in the hydrazine moiety (-NH-NH2) or its derivatives (e.g., hydrazides, hydrazones), which can act as a "warhead" to interact with enzyme active sites.[3][4]
These inhibitors can function through both reversible and irreversible mechanisms.[5][6] Irreversible inhibitors, particularly those forming covalent bonds, offer potential advantages like increased potency and prolonged duration of action.[7] However, this reactivity also poses challenges related to off-target effects and potential toxicity.[7][8] Therefore, understanding the specificity of different hydrazine-derived groups is critical for designing selective and safe therapeutic agents. A medicinal enzyme inhibitor is often evaluated by its specificity (its lack of binding to other proteins) and its potency (its dissociation constant, which indicates the concentration needed to inhibit the enzyme).[9]
This guide compares four major families of hydrazine-derived reactive groups:
-
Phenylhydrazines: Aryl hydrazines that are well-established irreversible inhibitors of quinone-containing enzymes.[10]
-
Alkyl hydrazines: Hydrazines attached to an alkyl chain.
-
Hydrazides: Acyl-substituted hydrazines.
-
Semicarbazides: Derivatives of hydrazine that contain a carboxamide group.
Mechanism of Action
The inhibitory potential of hydrazine derivatives stems from the electron-rich nature of the hydrazine group, which makes it both nucleophilic and reducing.[3] This allows for broad reactivity towards electron-deficient groups often found in enzyme active sites or as part of enzymatic cofactors.[3]
Irreversible Inhibition: Many hydrazine-based inhibitors function by forming a stable covalent bond with the enzyme, leading to irreversible inactivation.[5] This process typically follows a two-step mechanism:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (EI). This initial binding is governed by the equilibrium constant, KI.
-
Covalent Modification: Following initial binding, a covalent bond is formed between the hydrazine-derived group and a residue in the active site or a cofactor. This is a time-dependent process with a first-order rate constant, kinact.[11][12]
For example, classic hydrazine monoamine oxidase inhibitors (MAOIs) like iproniazid and phenelzine cause irreversible inhibition by forming a covalent bond with the flavin coenzyme (FAD) at the enzyme's active site.[3][5] Similarly, phenylhydrazine has been shown to irreversibly modify the lysyl tyrosylquinone (LTQ) cofactor of lysyl oxidase (LOX).[10]
Reversible Inhibition: In contrast, some hydrazine derivatives act as reversible inhibitors. For instance, certain newly synthesized hydrazone derivatives have been identified as reversible, competitive inhibitors of MAO-A.[5] These inhibitors bind to the active site, competing with the natural substrate, but do not form a permanent covalent bond, allowing the enzyme-inhibitor complex to dissociate.[5] Hydralazine is another example of a reversible competitive inhibitor of monoamine oxidase.[13]
Figure 1. General mechanism for irreversible enzyme inhibition by hydrazine derivatives.
Performance Comparison of Hydrazine-Derived Groups
The specificity and potency of hydrazine-based inhibitors are highly dependent on the specific reactive group and the overall molecular scaffold. A key study compared phenylhydrazine, alkyl hydrazines, hydrazides, and semicarbazides as inhibitors for quinone-dependent amine oxidases, specifically lysyl oxidase (LOX) and lentil seedling diamine oxidase (LSDAO).[10]
Potency and Selectivity Against Amine Oxidases
The study revealed significant differences in potency (measured by IC₅₀) and selectivity among the hydrazine families.[10] Phenylhydrazine and alkyl hydrazines were potent inhibitors of LSDAO but less effective against LOX.[10] Conversely, hydrazide and semicarbazide inhibitors were much less potent against LSDAO, suggesting they are more promising scaffolds for developing selective LOX inhibitors.[10]
| Inhibitor Class | Representative Compound | LOX IC₅₀ (µM) | LSDAO IC₅₀ (µM) | Selectivity Factor (LOX/LSDAO) |
| Phenylhydrazine | Phenylhydrazine | 6 | 0.01 | 600 |
| Alkyl Hydrazine | Compound 4¹ | 40 | 0.03 | 1333 |
| Hydrazide | Compound 3¹ | 20 | 2 | 10 |
| Semicarbazide | Compound 5¹ | 100 | 4 | 25 |
| ¹As designated in Burke et al., J Enzyme Inhib Med Chem, 2017.[10] |
Table 1: Comparison of Hydrazine Derivatives Against Quinone-Dependent Amine Oxidases. Data is based on a 10-minute incubation time. The selectivity factor is calculated as IC₅₀ (LOX) / IC₅₀ (LSDAO). A lower selectivity factor indicates higher selectivity for LOX over LSDAO.[10]
Figure 2. Logical relationship of inhibitor selectivity for different amine oxidases.
Hydrazones as Selective MAO Inhibitors
Hydrazones, which contain an azomethine group (-NHN=CH-), are another important class of hydrazine derivatives.[5] Recent studies have focused on developing hydrazones as selective and reversible inhibitors of monoamine oxidase A (MAO-A), a key target in depression therapy.[5][14] Older, irreversible hydrazine MAOIs were non-selective and associated with significant side effects, driving the need for more specific alternatives.[5][8]
| Compound | Target | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Selectivity |
| ACH10 | MAO-B | Competitive, Reversible | 0.097 | 0.14 | Selective for MAO-B |
| ACH14 | MAO-B | Competitive, Reversible | 0.10 | 0.15 | Selective for MAO-B |
| Compound 2b | MAO-A | Reversible, Competitive | - | 0.028 | Selective for MAO-A |
| Compound 14 | MAO-A | Reversible, Competitive | 0.001 | - | Highly selective for MAO-A |
| Moclobemide | MAO-A | Reversible, Competitive | 0.010 | - | Reference MAO-A inhibitor |
Table 2: Performance of Modern Hydrazone Derivatives as MAO Inhibitors. Data compiled from multiple studies.[15][16][17]
These findings highlight how modifying the core hydrazine structure can tune the inhibitor's properties from irreversible and non-selective to reversible and highly selective for a specific enzyme isoform.
Comparison with Alternative (Non-Hydrazine) Covalent Inhibitors
Hydrazine-derived reactive groups are one of many "warheads" used in the design of targeted covalent inhibitors (TCIs).[7] Other common reactive groups include acrylamides, sulfonyl fluorides, and epoxides.[7]
| Reactive Group (Warhead) | Target Residue(s) | Mechanism | Key Features & Comparison |
| Hydrazines / Hydrazides | Cofactors (FAD, LTQ), Carbonyls, Electrophilic species | Nucleophilic attack, Redox reactions | Broad reactivity with electron-deficient moieties; can target non-amino acid cofactors.[3] Stability can be an issue (e.g., phenylhydrazine).[10] |
| Acrylamides | Cysteine, Lysine | Michael Addition | Widely used, relatively stable. Forms irreversible bond with nucleophilic residues. Basis for several FDA-approved kinase inhibitors (e.g., Ibrutinib).[18] |
| Nitriles | Cysteine | Reversible Covalent Adduct | Forms a reversible thioimidate adduct. Allows for reversible covalent inhibition, potentially reducing off-target risks (e.g., Nirmatrelvir).[12] |
| Sulfonyl Fluorides | Serine, Tyrosine, Lysine | Sulfonylation | Highly reactive, can target a broader range of nucleophilic residues compared to acrylamides.[7] |
While acrylamides are highly popular for targeting cysteine residues in kinases, hydrazines offer a unique advantage in their ability to react with non-proteinaceous cofactors and other electrophilic functional groups, expanding their potential target space beyond traditional amino acid-directed covalent inhibition.[3][7]
Detailed Experimental Methodologies
The evaluation of enzyme inhibitors requires robust and standardized experimental protocols. A typical workflow involves determining the inhibitor's potency (IC₅₀), its mechanism of action (reversible vs. irreversible), and its kinetic parameters (Kᵢ, kᵢₙₐ꜀ₜ).
General Workflow for Enzyme Inhibition Assay
Figure 3. A generalized workflow for the characterization of enzyme inhibitors.
Protocol: In Vitro MAO Inhibition Assay (Amplex Red® Method)
This protocol is adapted from methodologies used to evaluate hydrazone inhibitors against human monoamine oxidase A (hMAO-A) and B (hMAO-B).[5][14]
-
Reagents:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Amplex Red® reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish peroxidase (HRP).
-
Tyramine (substrate for MAO).
-
Test inhibitors (dissolved in DMSO).
-
Sodium phosphate buffer (pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer, Amplex Red® reagent, HRP, and the respective MAO enzyme (MAO-A or MAO-B).
-
Add the test inhibitor at various concentrations to the wells. A control well should contain only the vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, tyramine.
-
Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time. The MAO-catalyzed oxidation of tyramine produces H₂O₂, which, in the presence of HRP, reacts with Amplex Red® to produce the fluorescent product resorufin.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Determining Inhibition Type and Kinetic Parameters
-
Kinetic Measurements:
-
To determine the mechanism of inhibition, perform the enzyme activity assay in the absence and presence of the inhibitor at several fixed concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀).[14]
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.5 to 10 times the Kₘ value).
-
Measure the initial reaction velocity (v) for each condition.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Plot 1/v versus 1/[S] (where [S] is the substrate concentration).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
The inhibition constant (Kᵢ) can be calculated from these plots.[9]
-
-
Analysis of Irreversible Inhibition:
-
Incubate the enzyme with a specific concentration of the irreversible inhibitor.
-
At various time points, take an aliquot of the mixture and assay for remaining enzyme activity.
-
The activity will decrease over time, typically following an exponential decay.[9][19]
-
By repeating this at several inhibitor concentrations, the rate of inactivation (kᵢₙₐ꜀ₜ) and the dissociation constant for the initial reversible complex (Kᵢ) can be determined.[9][12]
-
Conclusion
Hydrazine-derived reactive groups are powerful and versatile tools in the design of enzyme inhibitors. Their unique reactivity allows them to target a broad range of enzymes through both reversible and irreversible mechanisms. While early hydrazine drugs were often non-selective, modern medicinal chemistry has demonstrated that the hydrazine scaffold can be finely tuned to produce highly potent and specific inhibitors.
-
Specificity is Structure-Dependent: The choice between phenylhydrazine, alkyl hydrazine, hydrazide, or hydrazone derivatives can dramatically alter the inhibitor's selectivity profile, as seen in the differential inhibition of LOX and MAO isoforms.[10][16]
-
Reversible vs. Irreversible: Hydrazine derivatives can be designed as either reversible or irreversible inhibitors, providing flexibility in drug design. Reversible inhibitors often have a better safety profile, while irreversible inhibitors can offer greater potency and duration of action.[5][7]
-
Unique Mechanistic Potential: The ability of hydrazines to react with enzymatic cofactors provides a mechanism of action that is distinct from many other covalent warheads, which primarily target amino acid residues.[3]
For researchers, the data presented in this guide underscores the importance of careful scaffold selection. Hydrazides and semicarbazides appear to be superior starting points for developing selective inhibitors of certain quinone-dependent enzymes, while specific hydrazone structures yield highly selective and reversible MAO inhibitors.[10][15] By leveraging detailed kinetic analysis and rational design, the specificity of hydrazine-derived inhibitors can be optimized to create effective and safe chemical probes and therapeutic agents.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Hydrazine Building Blocks - Enamine [enamine.net]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]
- 8. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 9. Enzyme_inhibitor [bionity.com]
- 10. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 2-Pyrazoline and Hydrazone Derivatives as Potent and Selective Monoamine Oxidase A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Propylhydrazine Hydrochloride: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Propylhydrazine hydrochloride, a reactive and hazardous substance, requires stringent disposal procedures to mitigate risks to personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering a step-by-step guide for its proper management.
Safety and Hazard Profile
This compound is classified as a self-reactive and toxic substance, demanding careful handling in a controlled laboratory environment.[1] All operations involving this compound should be conducted within a certified chemical fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Self-Reactive | Heating may cause a fire.[1] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | Suspected of causing cancer.[2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] |
Proper Disposal Procedures
The primary methods for the disposal of this compound are chemical neutralization and controlled incineration. The selection of the appropriate method must be in strict compliance with all local, state, and federal regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company to ensure adherence to all legal requirements.
This protocol is a general guideline for the neutralization of small quantities of this compound waste, based on procedures for hydrazine derivatives. It is crucial to perform this procedure on a small scale in a chemical fume hood.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (5% or less, e.g., household bleach) or calcium hypochlorite solution
-
Stir bar and stir plate
-
Large beaker (at least 5 times the volume of the waste solution)
-
pH paper or pH meter
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Protocol:
-
Dilution: In a large beaker, dilute the this compound waste with a large amount of water (at least 10 parts water to 1 part waste). This helps to control the reaction rate.
-
Neutralization: While stirring the diluted solution, slowly and carefully add the sodium hypochlorite solution. The reaction is exothermic, so the addition should be gradual to prevent excessive heat generation.
-
Monitoring: Monitor the reaction closely. The addition of the oxidizing agent should continue until the hydrazine derivative is completely destroyed. This can be qualitatively observed by the cessation of any gas evolution or temperature increase.
-
pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Disposal: The final neutralized solution should be disposed of in accordance with local regulations for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your local EHS.
For larger quantities or when chemical neutralization is not feasible, the recommended disposal method is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[3]
Procedure:
-
Segregation and Storage: Collect the this compound waste in a suitable, clearly labeled, and closed container. Do not mix it with other waste streams.
-
Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and transportation of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and in accordance with regulatory requirements.
Spill Management
In the event of a spill, evacuate the area immediately and ensure adequate ventilation. Remove all sources of ignition. The spilled material should be absorbed with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collected in a suitable container for disposal as hazardous waste.[3] Do not use combustible materials like paper towels to clean up the spill.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Propylhydrazine hydrochloride
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Propylhydrazine hydrochloride. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures to prevent exposure. The following table summarizes the necessary personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (Neoprene or nitrile recommended).[1][2] Double gloving is advised.[3][4] | Prevents skin contact and absorption. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[1][2] | Minimizes skin exposure to spills. |
| Respiratory Protection | Use a full-face respirator with appropriate cartridges if engineering controls are insufficient.[1] | Protects against inhalation of dust or vapors. |
Safe Handling and Storage Procedures
Proper handling and storage are paramount to minimizing risks associated with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1][5]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][6]
Handling:
-
Before use, consult the Safety Data Sheet (SDS) for this compound.
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or vapors; handle in a way that minimizes aerosol and dust formation.[5]
-
Employ non-sparking tools and take precautionary measures against static discharge.[5]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][7]
-
Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Protocols
Immediate and correct response to emergencies and proper disposal are critical for safety and environmental protection.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[1] If the individual is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[7] |
| Ingestion | DO NOT induce vomiting.[1] Rinse the mouth with water.[5] If the person is conscious, give them water or milk to drink.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1] |
| Spill | Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[5] Wear appropriate PPE and contain the spill using an inert absorbent material.[8] Collect the material into a suitable container for disposal.[5] |
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal must be conducted through a licensed chemical waste disposal company, adhering to all local, state, and federal regulations.[5] Do not dispose of it down the drain.[5]
Operational Workflow for Handling this compound
The following diagram outlines the step-by-step procedure for safely working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PHENYLHYDRAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
